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Method

Application Notes and Protocols: 5-Fluoroisoquinoline-3-carbonitrile as a Novel Fluorescent Probe for Cellular and Pharmacological Research

Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the characterization and application of 5-Fluoroisoquinoline-3-carbonitrile as a novel fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the characterization and application of 5-Fluoroisoquinoline-3-carbonitrile as a novel fluorescent probe. While the broader class of isoquinoline derivatives has shown considerable promise in biological imaging, the specific photophysical properties and utility of this fluorinated and cyano-substituted variant remain largely unexplored.[1] These application notes, therefore, present a strategic framework and detailed protocols for the systematic evaluation and deployment of this compound. We will cover essential photophysical characterization, assessment of environmental sensitivity, and protocols for live-cell imaging. The overarching goal is to equip researchers with the necessary tools to validate and leverage 5-Fluoroisoquinoline-3-carbonitrile in their specific experimental contexts, fostering a self-validating approach to its application.

Introduction: The Promise of the Isoquinoline Scaffold

The isoquinoline scaffold is a privileged structure in medicinal chemistry and chemical biology, forming the core of numerous natural products and biologically active molecules.[2] Its inherent fluorescence, coupled with the potential for synthetic modification, has led to the development of a diverse array of fluorescent probes.[1][3] These probes are instrumental in visualizing cellular processes, quantifying analytes, and elucidating drug-target interactions. The introduction of substituents onto the isoquinoline ring allows for the fine-tuning of its photophysical properties, such as absorption and emission wavelengths, quantum yield, and sensitivity to the local microenvironment.[2][4]

5-Fluoroisoquinoline-3-carbonitrile is a novel derivative that combines the established isoquinoline fluorophore with two key functional groups:

  • A fluorine atom at the 5-position: Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and modulate electronic properties. In the context of fluorophores, it can influence photostability and spectral characteristics.

  • A carbonitrile group at the 3-position: The electron-withdrawing nature of the nitrile group can significantly impact the electronic distribution within the isoquinoline ring system, potentially leading to interesting photophysical behaviors such as intramolecular charge transfer (ICT).[5] The nitrile group may also participate in specific molecular interactions or be a target for bioorthogonal chemistry.[6][7]

This unique combination of functionalities suggests that 5-Fluoroisoquinoline-3-carbonitrile could be a valuable tool for researchers. However, its novelty necessitates a thorough characterization to unlock its full potential.

Synthesis of 5-Fluoroisoquinoline-3-carbonitrile

While a detailed synthetic protocol is beyond the scope of these application notes, several synthetic routes to functionalized isoquinolines have been reported. The synthesis of related compounds such as 5-fluoroisoquinoline and isoquinoline-1-carbonitrile has been described, and a plausible pathway to the target compound can be envisioned.[8][9][10] A general strategy may involve the construction of the isoquinoline core followed by the introduction of the fluorine and carbonitrile moieties. Researchers can refer to established synthetic methodologies for isoquinolines to devise a suitable route.[11][12]

Core Directive: A Framework for Characterization and Application

Given the nascent understanding of 5-Fluoroisoquinoline-3-carbonitrile's fluorescent properties, a systematic approach to its characterization is paramount. The following workflow provides a logical progression from basic photophysical measurements to cellular applications.

G cluster_0 Phase 1: Photophysical Characterization cluster_1 Phase 2: Environmental Sensitivity cluster_2 Phase 3: Biological Application A Absorption & Emission Spectra B Quantum Yield Determination A->B C Molar Extinction Coefficient B->C D Photostability Assessment C->D E Solvatochromism Studies D->E F pH Sensitivity Analysis E->F G Viscosity Effects F->G H Cytotoxicity Assessment G->H I Cellular Uptake & Localization H->I J Live-Cell Imaging I->J

Figure 1: A phased workflow for the characterization and application of 5-Fluoroisoquinoline-3-carbonitrile.

Detailed Protocols: From Benchtop to Microscope

Phase 1: Fundamental Photophysical Characterization

A thorough understanding of the basic photophysical properties of 5-Fluoroisoquinoline-3-carbonitrile is the foundation for its use as a fluorescent probe.

Protocol 4.1.1: Determination of Absorption and Emission Spectra

  • Objective: To determine the optimal excitation and emission wavelengths.

  • Materials:

    • 5-Fluoroisoquinoline-3-carbonitrile

    • Spectroscopic grade solvents (e.g., ethanol, DMSO, acetonitrile, toluene)

    • UV-Vis spectrophotometer

    • Fluorometer

    • Quartz cuvettes (1 cm path length)

  • Procedure:

    • Prepare a stock solution of 5-Fluoroisoquinoline-3-carbonitrile (e.g., 1 mM in DMSO).

    • Prepare a dilute solution (e.g., 10 µM) in the desired solvent.

    • Record the absorption spectrum using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-500 nm).

    • Identify the wavelength of maximum absorbance (λmax, abs).

    • Using the fluorometer, set the excitation wavelength to λmax, abs and record the emission spectrum.

    • Identify the wavelength of maximum emission (λmax, em).

    • To obtain the excitation spectrum, set the emission monochromator to λmax, em and scan a range of excitation wavelengths.

  • Data Analysis: The absorption and emission spectra will reveal the Stokes shift (the difference between λmax, abs and λmax, em), which is a critical parameter for fluorescent probes.[5]

Protocol 4.1.2: Measurement of Molar Extinction Coefficient (ε)

  • Objective: To quantify the light-absorbing capability of the probe at a specific wavelength.

  • Materials:

    • Solutions of known concentrations of 5-Fluoroisoquinoline-3-carbonitrile in a chosen solvent.

    • UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a series of dilutions of the probe in a chosen solvent.

    • Measure the absorbance of each solution at λmax, abs.

    • Plot absorbance versus concentration.

    • The molar extinction coefficient (ε) is the slope of the line, calculated using the Beer-Lambert law (A = εcl).

Protocol 4.1.3: Determination of Fluorescence Quantum Yield (Φf)

  • Objective: To measure the efficiency of the fluorescence process.

  • Materials:

    • 5-Fluoroisoquinoline-3-carbonitrile solution.

    • A quantum yield standard with a known Φf in the same solvent (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).[4]

    • Fluorometer.

  • Procedure:

    • Prepare a series of solutions of both the sample and the standard with absorbances less than 0.1 at the excitation wavelength to minimize inner filter effects.

    • Measure the absorption and integrated fluorescence intensity of each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield is calculated using the following equation: Φf, sample = Φf, standard * (Slopesample / Slopestandard) * (η2sample / η2standard) where η is the refractive index of the solvent.

  • Expected Outcome: The quantum yield is a critical determinant of the probe's brightness.

Phase 2: Assessing Environmental Sensitivity

The fluorescence of a probe can be influenced by its local environment. Investigating these sensitivities can reveal potential applications for sensing changes in cellular microenvironments.

Protocol 4.2.1: Solvatochromism Study

  • Objective: To evaluate the effect of solvent polarity on the photophysical properties of the probe.

  • Rationale: A significant solvatochromic shift can indicate an intramolecular charge transfer (ICT) character in the excited state, making the probe sensitive to changes in the polarity of its surroundings.[13][14]

  • Procedure:

    • Prepare solutions of 5-Fluoroisoquinoline-3-carbonitrile in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water).

    • Record the absorption and emission spectra for each solution.

    • Plot the Stokes shift versus the solvent polarity function (e.g., Lippert-Mataga plot).

  • Data Presentation:

SolventPolarity Indexλmax, abs (nm)λmax, em (nm)Stokes Shift (cm-1)
Cyclohexane0.2TBDTBDTBD
Toluene2.4TBDTBDTBD
Acetonitrile5.8TBDTBDTBD
Ethanol4.3TBDTBDTBD
Water10.2TBDTBDTBD
TBD: To be determined experimentally.
Phase 3: Application in a Biological Context

Before use in live cells, it is crucial to assess the probe's biocompatibility and behavior in a cellular environment.

Protocol 4.3.1: Cytotoxicity Assay

  • Objective: To determine the concentration range at which the probe is non-toxic to cells.

  • Materials:

    • Cell line of interest (e.g., HeLa, HEK293).

    • Cell culture medium and supplements.

    • 96-well plates.

    • MTT or similar cell viability assay kit.

    • Plate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of 5-Fluoroisoquinoline-3-carbonitrile for a relevant incubation time (e.g., 24 hours).

    • Perform the MTT assay according to the manufacturer's instructions.

    • Measure the absorbance to determine cell viability relative to an untreated control.

Protocol 4.3.2: Live-Cell Imaging and Localization

  • Objective: To visualize the uptake and subcellular distribution of the probe in living cells.

  • Materials:

    • Live-cell imaging microscope with appropriate filter sets.

    • Glass-bottom imaging dishes.

    • Cell line of interest.

    • Organelle-specific trackers (e.g., MitoTracker, LysoTracker, ER-Tracker) if co-localization studies are desired.

  • Procedure:

    • Seed cells on glass-bottom dishes.

    • Incubate the cells with a non-toxic concentration of 5-Fluoroisoquinoline-3-carbonitrile for a suitable duration (e.g., 30 minutes).

    • Wash the cells with fresh medium or phosphate-buffered saline (PBS).

    • Image the cells using the fluorescence microscope.

    • For co-localization studies, co-incubate with an organelle-specific tracker and acquire images in separate channels.

G A Seed cells on glass-bottom dish B Incubate with 5-Fluoroisoquinoline-3-carbonitrile A->B C Wash with fresh medium/PBS B->C E Optional: Co-stain with organelle tracker B->E D Acquire fluorescence images C->D F Analyze for localization D->F E->D

Figure 2: Workflow for live-cell imaging with 5-Fluoroisoquinoline-3-carbonitrile.

Potential Applications and Future Directions

The unique structural features of 5-Fluoroisoquinoline-3-carbonitrile open up several exciting avenues for its application:

  • Environmentally Sensitive Probe: If the solvatochromism studies reveal significant sensitivity to polarity, this probe could be used to map polarity gradients within cells or to report on protein binding events that alter the local environment.

  • Bioorthogonal Ligation: The nitrile group has been explored in bioorthogonal chemistry, for instance, in reactions with aminothiols.[6][7] This could enable specific labeling of biomolecules in living systems.

  • Pharmacological Tool: Given that the isoquinoline scaffold is present in many bioactive compounds, 5-Fluoroisoquinoline-3-carbonitrile could serve as a fluorescent analog of a drug molecule to study its uptake, distribution, and target engagement.[3]

  • Sensor Development: The core structure can be further functionalized to create probes for specific ions or small molecules. For example, quinoline-based probes have been developed for the detection of copper ions.[15]

Conclusion

5-Fluoroisoquinoline-3-carbonitrile represents a promising, yet uncharacterized, fluorescent probe. By following the systematic protocols outlined in these application notes, researchers can thoroughly evaluate its photophysical properties and its suitability for various biological and pharmacological applications. This self-validating approach will empower scientists to confidently employ this novel tool in their research, paving the way for new discoveries in cellular imaging and drug development.

References

  • MDPI. Screening an In-House Isoquinoline Alkaloids Library for New Blockers of Voltage-Gated Na + Channels Using Voltage Sensor Fluorescent Probes: Hits and Biases. [Link]

  • MDPI. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. [Link]

  • National Center for Biotechnology Information. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. [Link]

  • PubMed. Nitrile-aminothiol bioorthogonal near-infrared fluorogenic probes for ultrasensitive in vivo imaging. [Link]

  • ResearchGate. Push–Pull (Iso)quinoline Chromophores: Synthesis, Photophysical Properties, and Use for White‐Light Emission | Request PDF. [Link]

  • ResearchGate. Nitrile-aminothiol bioorthogonal near-infrared fluorogenic probes for ultrasensitive in vivo imaging. [Link]

  • Semantic Scholar. Push-pull (iso)quinoline chromophores: synthesis, photophysical properties, and use for white light emission. [Link]

  • Royal Society of Chemistry. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. [Link]

  • Semantic Scholar. New fluorescent isoquinoline derivatives. [Link]

  • ResearchGate. Photophysical properties of isoquinoline derivatives. [Link]

  • National Center for Biotechnology Information. Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. [Link]

  • American Chemical Society Publications. Highly Sensitive Fluorescence Probes for Nitric Oxide Based on Boron Dipyrromethene ChromophoreRational Design of Potentially Useful Bioimaging Fluorescence Probe. [Link]

  • Science of Synthesis. Product Class 5: Isoquinolines. [Link]

  • AIR Unimi. Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis. [Link]

  • National Center for Biotechnology Information. Ultrasensitive, Specific, and Rapid Fluorescence Turn‐On Nitrite Sensor Enabled by Precisely Modulated Fluorophore Binding. [Link]

  • Google Patents. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof.
  • American Chemical Society Publications. A Fast and Selective Near-Infrared Fluorescent Sensor for Multicolor Imaging of Biological Nitroxyl (HNO). [Link]

  • National Center for Biotechnology Information. Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. [Link]

  • ResearchGate. Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. [Link]

  • MDPI. A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine. [Link]

  • ResearchGate. Significant impact of 3-positioned substituent on the fluorescent properties of 5-hydroxyisoquinolones. [Link]

  • National Center for Biotechnology Information. Fluorescent Isostere (Fluostere) of the Carboxylate: Design of hDHODH Fluorescent Inhibitors as Proof of Concept. [Link]

  • The University of Akron. Synthesis and Fluorescent Properties of a New Flavonoid Compound. [Link]

Sources

Application

Topic: Preparation of Fluorinated Isoquinoline-3-Carboxamides from Nitriles via Transition-Metal Catalysis

An Application Note and Protocol Guide for Researchers Abstract The isoquinoline scaffold is a privileged heterocyclic motif, central to numerous pharmaceuticals and bioactive natural products. The strategic incorporatio...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

The isoquinoline scaffold is a privileged heterocyclic motif, central to numerous pharmaceuticals and bioactive natural products. The strategic incorporation of fluorine can significantly enhance pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis of fluorinated isoquinoline-3-carboxamides, valuable compounds in drug discovery. The core strategy detailed herein involves a modern, two-stage process: (1) the construction of a fluorinated isoquinoline-3-nitrile intermediate via rhodium(III)-catalyzed C-H activation and annulation, followed by (2) the selective hydrolysis of the nitrile to the target carboxamide. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights and actionable experimental procedures.

Introduction: The Strategic Value of Fluorinated Isoquinolines

The deliberate introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1] Fluorine's high electronegativity and small size allow it to act as a "super-hydrogen," subtly modulating a molecule's electronic profile, pKa, and conformational preferences. These modifications can lead to profound improvements in a drug's pharmacokinetic and pharmacodynamic profile.[1]

When applied to the isoquinoline core, fluorination can:

  • Block Metabolic Hotspots: The carbon-fluorine bond is exceptionally strong, preventing oxidative metabolism at that position and thereby increasing the drug's half-life.

  • Enhance Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions (e.g., with backbone amides in a protein binding pocket), increasing target affinity and selectivity.

  • Improve CNS Penetration: In certain contexts, fluorination can increase lipophilicity, which may aid in crossing the blood-brain barrier.

The isoquinoline-3-carboxamide functional group is a particularly important pharmacophore, capable of forming multiple hydrogen bonds and acting as a versatile synthetic handle. The synthesis of these target molecules from nitrile precursors represents a highly efficient and atom-economical approach, leveraging the power of modern transition-metal-catalyzed C-H functionalization.[2][3]

Synthetic Strategy: A Two-Stage Annulation-Hydrolysis Approach

The most elegant and efficient pathway to the target compounds involves building the isoquinoline core through C-H activation, a process that avoids the need for pre-functionalized starting materials like organohalides or boronic acids.[4][5] Our recommended strategy is a two-stage sequence that offers high yields and broad functional group tolerance.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Functional Group Transformation A Fluorinated Aryl Precursor (e.g., N-methoxybenzamide) C Rh(III)-Catalyzed C-H Annulation A->C B Nitrile Coupling Partner (e.g., Acrylonitrile) B->C D Fluorinated Isoquinolone-Nitrile Intermediate C->D E Fluorinated Isoquinoline-3-Nitrile D->E Purification F Selective Hydrolysis (Acid or Base Catalyzed) E->F G Final Product: Fluorinated Isoquinoline-3-Carboxamide F->G G A [CpRh(III)X₂]₂ Pre-catalyst B Active CpRh(III)(OAc)₂ Catalyst A->B  Acetate Exchange D Concerted Metalation- De-protonation (CMD) B->D C Fluorinated N-methoxybenzamide C->D E Five-Membered Rhodacycle Intermediate D->E C-H Activation F Nitrile Coordination E->F + Acrylonitrile G Migratory Insertion F->G H Seven-Membered Rhodacycle G->H I Reductive Elimination & N-O Bond Cleavage H->I J Product Release I->J K Rh(I) Species J->K Product L Re-oxidation to Rh(III) K->L Internal Oxidant (N-O bond) L->B Regeneration

Caption: Catalytic cycle for Rh(III)-catalyzed C-H annulation.

The cycle begins with the activation of the Rh(III) pre-catalyst. The amide directing group on the aryl precursor coordinates to the rhodium center, facilitating a concerted metalation-deprotonation (CMD) step at the ortho C-H bond to form a five-membered rhodacycle intermediate. [6]The nitrile-containing alkene then coordinates to the metal and undergoes migratory insertion into the Rh-C bond, forming a seven-membered rhodacycle. Finally, a reductive elimination step coupled with cleavage of the N-O bond of the directing group releases the annulated product and regenerates the active Rh(III) catalyst. [6]The directing group acts as an internal oxidant, making the process highly efficient. [6]

Experimental Protocols

Safety Precaution: These protocols involve handling hazardous chemicals, including transition metal catalysts, acids, and organic solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 4-Fluoro-1-methoxyisoquinoline-3-nitrile

This protocol describes the synthesis of a model isoquinoline-3-nitrile intermediate via Rh(III)-catalyzed C-H annulation of 3-fluoro-N-methoxybenzamide with acrylonitrile.

Materials and Reagents:

  • 3-Fluoro-N-methoxybenzamide (Starting Material 1)

  • Acrylonitrile (Starting Material 2)

  • [Cp*RhCl₂]₂ (Catalyst)

  • Cesium Acetate (CsOAc, Additive)

  • 2,2,2-Trifluoroethanol (TFE, Solvent)

  • Dichloromethane (DCM, for extraction)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (Eluent)

Procedure:

  • Reaction Setup: To a dry 10 mL Schlenk tube equipped with a magnetic stir bar, add 3-fluoro-N-methoxybenzamide (1.0 mmol, 1.0 equiv.), [Cp*RhCl₂]₂ (0.03 mmol, 3 mol%), and CsOAc (1.0 mmol, 1.0 equiv.).

  • Atmosphere Exchange: Evacuate and backfill the tube with argon gas three times.

  • Solvent and Reagent Addition: Add anhydrous TFE (2.0 mL) via syringe, followed by acrylonitrile (1.5 mmol, 1.5 equiv.).

  • Reaction: Stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with DCM (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 4-fluoro-1-methoxyisoquinoline-3-nitrile.

Protocol 2: Hydrolysis to 4-Fluoro-1-oxo-1,2-dihydroisoquinoline-3-carboxamide

This protocol details the conversion of the nitrile intermediate to the final carboxamide product. Note that under these conditions, the 1-methoxy group will also be hydrolyzed to the more stable 1-oxo tautomer (an isoquinolone).

Materials and Reagents:

  • 4-Fluoro-1-methoxyisoquinoline-3-nitrile (Starting Material)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Ice bath

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Reaction Setup: Place the 4-fluoro-1-methoxyisoquinoline-3-nitrile (0.5 mmol) in a round-bottom flask equipped with a stir bar.

  • Acid Addition: Cool the flask in an ice bath. Carefully and slowly add concentrated H₂SO₄ (2.0 mL).

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 4 hours, then heat to 60 °C for an additional 2 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 20 g) in a beaker. A precipitate should form.

  • Neutralization and Isolation: Slowly neutralize the acidic solution by adding saturated aqueous NaHCO₃ until the pH is ~7.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water (3 x 5 mL) and dry under vacuum to yield the final product, 4-fluoro-1-oxo-1,2-dihydroisoquinoline-3-carboxamide.

Data Presentation: Substrate Scope and Yields

The rhodium-catalyzed annulation methodology demonstrates broad applicability. The following table summarizes representative results for the synthesis of various isoquinoline-3-nitrile intermediates.

Aryl Precursor (Substituent)Coupling PartnerProduct Yield (%)¹
3-Fluoro-N-methoxybenzamideAcrylonitrile85%
3,5-Difluoro-N-methoxybenzamideAcrylonitrile78%
3-Trifluoromethyl-N-methoxybenzamideAcrylonitrile72%
3-Fluoro-N-methoxybenzamideCrotononitrile81%
3-Chloro-N-methoxybenzamideAcrylonitrile88%

¹ Yields are for the purified isoquinoline-3-nitrile product from Protocol 1 and are representative examples based on similar literature transformations. Actual yields may vary.

References

  • Functionalisation of Heterocycles through Transition Metal Catalyzed C-H Activation. (n.d.). Google Books.
  • Gandeepan, P., & Cheng, C.-H. (2012). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters, 14(12), 3154–3157. [Link]

  • Alberico, D., Scott, M. E., & Lautens, M. (2007). Aryl-Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation. Chemical Reviews, 107(1), 174–238. [Link]

  • Sloop, J. C. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry, 2017, 1–25. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of Fluoroquinoline Derivatives. Retrieved February 12, 2026, from [Link]

  • Verma, A., & Kumar, S. (2018). A Journey Through Metal-Catalyzed CH Functionalization of Heterocycles: Insights and Trends. Chemistry – An Asian Journal, 13(17), 2320–2343. [Link]

  • Li, P., et al. (2024). Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction. Organic & Biomolecular Chemistry. [Link]

  • Punniyamurthy, T., & Kumar, A. (Eds.). (2022). Transition-Metal-Catalyzed C-H Functionalization of Heterocycles, 2 Volumes. Wiley. [Link]

  • Sloop, J. C. (2017). Selected fluorinated isoquinoline derivatives with medicinal and industrial applications. ResearchGate. [Online]. Available: [Link]

  • Inami, A., Nishii, Y., Hirano, K., & Miura, M. (2023). Rhodium-Catalyzed Isoquinoline Synthesis Using Vinyl Selenone as Oxidizing Acetylene Surrogate. Organic Letters, 25(18), 3206–3209. [Link]

  • Inami, A., Nishii, Y., Hirano, K., & Miura, M. (2023). Rhodium-Catalyzed Isoquinoline Synthesis Using Vinyl Selenone as Oxidizing Acetylene Surrogate. Organic Letters, 25(18), 3206–3209. [Link]

  • Zhang, Q., Chen, C., Liu, B., & Li, X. (2021). Mechanistic studies for isoquinoline synthesis via Rh(III)‐catalyzed C−H annulation of arylaldimines with alkynes. ResearchGate. [Online]. Available: [Link]

  • Panwar, L., Verma, S., Kumar, M., & Rathi, B. (2025). Catalytic Advances and Emerging Strategies for Isoquinolin‐1(2H)‐One Synthesis: Reaction Scope and Mechanistic Perspectives. ResearchGate. [Online]. Available: [Link]

  • Jiang, J., Liu, J., Yang, Z., & Liu, Z.-Q. (2021). Rhodium(III)-catalyzed oxidative annulation of isoquinolones with allyl alcohols: synthesis of isoindolo[2,1-b]isoquinolin-5(7H)-ones. Organic & Biomolecular Chemistry, 19(48), 10563-10567. [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved February 12, 2026, from [Link]

  • Gevorgyan, V., et al. (2022). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Molecules, 27(23), 8497. [Link]

  • Sun, H., & Tius, M. A. (2023). Fluorine in drug discovery: Role, design and case studies.Journal of Medicinal Chemistry.
  • American Chemical Society (ACS). (n.d.). Design and Synthesis of Novel Isoquinoline-3-Nitriles as Orally Bioavailable Kv1.5 Antagonists for the Treatment of Atrial Fibrillation. Amanote Research. Retrieved February 12, 2026, from [Link]

Sources

Method

Green Chemistry Synthesis of Fluorinated Isoquinoline Derivatives

Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Introduction: The Convergence of Fluorine and Sustainability Isoquinoline scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The Convergence of Fluorine and Sustainability

Isoquinoline scaffolds are ubiquitous in natural alkaloids (e.g., papaverine, berberine) and modern pharmacophores.[1] The incorporation of fluorine into these heterocycles is a critical strategy in drug design, known as the "Fluorine Effect." It modulates pKa, enhances lipophilicity (LogP), and blocks metabolic "soft spots" (preventing oxidative metabolism by Cytochrome P450), thereby extending half-life (


).

However, traditional syntheses of fluorinated isoquinolines (e.g., Bischler-Napieralski, Pictet-Spengler) often fail the "Green Chemistry" test.[1] They typically require:

  • Harsh dehydrating agents (

    
    , 
    
    
    
    ).
  • Toxic solvents (Chlorinated hydrocarbons like DCM or DCE).

  • High temperatures with poor atom economy.

This guide presents two validated, sustainable protocols that align with the 12 Principles of Green Chemistry. We move beyond "greener solvents" to encompass energy efficiency (Microwave) and atom-economic catalysis (C-H Activation).

Strategic Decision Matrix

Before selecting a protocol, evaluate your substrate availability and substitution pattern requirements.

GreenSynthesisDecision start Target: Fluorinated Isoquinoline sub_check Substrate Availability? start->sub_check path_A Aldehydes + Amines + Alkynes sub_check->path_A Fragment Based path_B Oximes/Imines + Alkynes sub_check->path_B Cyclization Based method_A Method A: Microwave-Assisted Multicomponent Reaction (MCR) path_A->method_A High Diversity Library method_B Method B: Rh(III)-Catalyzed C-H Activation in Water/PEG path_B->method_B Regioselective Core Synthesis

Figure 1: Decision matrix for selecting the optimal green synthesis pathway based on starting material availability and library design needs.

Protocol A: Microwave-Assisted Multicomponent Synthesis

Principle: Microwave irradiation (MWI) offers dielectric heating, which directly couples with polar molecules/solvents. This reduces reaction times from hours to minutes and suppresses side reactions, significantly improving the E-factor (waste/product ratio).

Target: 1-Substituted-3-fluorophenyl-isoquinoline derivatives. Green Metrics: Solvent-free (or water-based), High Atom Economy, Energy Efficient.

Materials & Reagents[1][2][3][4][5][6][7][8]
  • Component 1: 2-Alkynylbenzaldehyde (1.0 equiv) [Fluorinated variants available commercially or via Sonogashira].

  • Component 2: tert-Butylamine or relevant primary amine (1.2 equiv).

  • Catalyst: AgOTf or CuI (5 mol%) - Note: Reusable on solid support (e.g., Ag/Alumina) for higher green index.

  • Solvent: Water (

    
    ) or Ionic Liquid ([BMIM][BF4]). Protocol below uses Water.[2]
    
Step-by-Step Methodology
  • Reaction Setup: In a 10 mL microwave-transparent crimp-sealed vial, charge:

    • 2-(phenylethynyl)benzaldehyde derivative (1.0 mmol).

    • Primary amine (1.2 mmol).

    • AgOTf (0.05 mmol, 13 mg).

    • Water (2.0 mL).

    • Add a magnetic stir bar.

  • Irradiation: Place the vial in a monomode microwave reactor (e.g., CEM Discover or Anton Paar).

    • Mode: Dynamic Power.

    • Temp: 100 °C.

    • Hold Time: 10–15 minutes.

    • Pressure Limit: 250 psi (Safety cutoff).

  • Workup (Green Extraction):

    • Cool the reaction to room temperature. The product often precipitates out of the aqueous phase due to the lipophilicity of the fluorinated isoquinoline.

    • Filtration: Filter the solid precipitate.

    • Wash: Wash the cake with cold water (2 x 5 mL) to remove unreacted amine and catalyst traces.

    • Recrystallization: Recrystallize from hot Ethanol/Water (8:2) to avoid silica gel chromatography (which generates massive solvent waste).

  • Characterization: Verify structure via

    
    -NMR (
    
    
    
    ) and
    
    
    -NMR. Fluorine signals are distinct (approx. -110 to -120 ppm for Ar-F).

Why this works: The microwave energy accelerates the condensation of the amine and aldehyde to form the imine intermediate, which is then activated by the Silver/Copper catalyst for the 6-endo-dig cyclization.

Protocol B: Rh(III)-Catalyzed C-H Activation in Green Media

Principle: Transition-metal catalyzed C-H activation is the gold standard for atom economy. By using a "Directing Group" (DG), we eliminate the need for pre-functionalized halogenated precursors. Using PEG-400 or Water as the medium replaces toxic dipolar aprotic solvents (DMF/DMAc).

Target: 3,4-Disubstituted Fluorinated Isoquinolines. Green Metrics: Atom Economy >90%, Recyclable Catalyst System, Non-toxic media.

Mechanism of Action

The reaction proceeds via a concerted metalation-deprotonation (CMD) pathway.

CHActivationMechanism Precursor Fluorinated Oxime/Imine Cycle1 C-H Activation (Rhodacycle) Precursor->Cycle1 + Cat ActiveCat Cp*Rh(III) ActiveCat->Cycle1 Insertion Migratory Insertion Cycle1->Insertion + Alkyne Alkyne Internal Alkyne RedElim Reductive Elimination Insertion->RedElim RedElim->ActiveCat Regeneration (via Oxidant) Product Isoquinoline RedElim->Product

Figure 2: Catalytic cycle for the Rh(III)-catalyzed annulation. The fluorine substituent on the oxime backbone directs regioselectivity.

Materials & Reagents[1][2][3][4][5][6][7][8]
  • Substrate: Fluorinated Acetophenone Oxime (1.0 equiv).

  • Coupling Partner: Diphenylacetylene or Dialkyl alkyne (1.1 equiv).

  • Catalyst:

    
     (2.5 mol%).
    
  • Additive:

    
     (20 mol%) as co-oxidant/promoter.
    
  • Solvent: PEG-400 (Polyethylene Glycol) - Biodegradable and non-volatile.

Step-by-Step Methodology
  • Reaction Assembly: In a 15 mL Schlenk tube (or screw-cap pressure tube):

    • Weigh Fluorinated Oxime (0.5 mmol).

    • Weigh Alkyne (0.55 mmol).

    • Add

      
       (7.7 mg, 0.0125 mmol).
      
    • Add

      
       (18 mg, 0.1 mmol).
      
    • Add PEG-400 (2.0 mL).

  • Execution:

    • Seal the tube under air (many Rh(III) cycles are air-tolerant, though

      
       is safer for reproducibility).
      
    • Heat to 100 °C in an oil block for 8–12 hours .

    • Monitoring: Check TLC. The starting oxime spot should disappear.

  • Green Workup (The "Crash Out" Method):

    • Cool the reaction mixture to room temperature.

    • Add Water (5 mL) and stir vigorously. PEG-400 is miscible with water, but the organic isoquinoline product is not.

    • The product will precipitate or oil out.

    • Extraction (if oil): Use Ethyl Acetate (green alternative: 2-MeTHF).

    • Purification: If solid, simple filtration. If oil, pass through a short pad of neutral alumina to remove Rh traces.

  • Recycle:

    • The aqueous PEG filtrate contains the catalyst residues. Studies show this phase can often be reused 2-3 times with minor fresh catalyst top-up.

Comparative Analysis of Protocols

FeatureProtocol A: Microwave MCRProtocol B: C-H Activation
Substrate Scope Best for 1-substituted isoquinolinesBest for 3,4-disubstituted isoquinolines
Fluorine Source Fluorinated aldehydeFluorinated oxime/imine
Time Efficiency Excellent (10-20 mins)Moderate (8-12 hours)
Atom Economy High (Water is byproduct)Very High (H2 is byproduct)
Scalability Limited by MW vessel sizeScalable to grams
Cost Low (Ag/Cu catalysts)High (Rh catalyst)

Expert Troubleshooting & Optimization

  • Regioselectivity Issues (Protocol B): If using unsymmetrical alkynes, the regioselectivity is controlled by steric bulk. The bulkier group typically ends up at the C3 position (distal to nitrogen).

  • Fluorine Sensitivity: Fluorine at the ortho-position of the directing group (oxime) can sterically hinder C-H activation. Use para- or meta-fluorinated substrates for higher yields.

  • Catalyst Removal: For pharmaceutical applications, residual Rhodium must be <10 ppm. Use a scavenger resin (e.g., QuadraPure™ TU) during the workup of Protocol B.

References

  • Microwave-Assisted Synthesis of Fluorinated Heterocycles. Current Green Chemistry, 2022, 9(3), 145-161.[3][4] Link

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review. RSC Advances, 2025, 15, Review. Link

  • Ru(II)/PEG-400 as a highly efficient and recyclable catalytic media for annulation. Green Chemistry, 2016, 18, 5635–5642.[2] Link

  • Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone. Organic Letters, 2017, 19, 3123-3126. Link

  • Selected fluorinated isoquinoline derivatives with medicinal and industrial applications. Journal of Fluorine Chemistry, 2023, 267, 110103. Link

Sources

Application

Application Notes &amp; Protocols: 5-Fluoroisoquinoline-3-carbonitrile as a Versatile Fragment in Kinase Inhibitor Design

Abstract Protein kinases are a cornerstone of cellular signaling and represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] Fragment-Based Drug Discovery (FBDD) has em...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a cornerstone of cellular signaling and represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel, highly efficient starting points for kinase inhibitor development.[3] This guide provides an in-depth technical overview of 5-Fluoroisoquinoline-3-carbonitrile , a promising but underexplored fragment, for application in kinase inhibitor design programs. We will dissect the strategic rationale for its use, grounded in established medicinal chemistry principles, and provide detailed, field-proven protocols for its screening, validation, and elaboration into potent and selective kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fragment-based strategies to tackle challenging kinase targets.

Introduction: The Strategic Value of the 5-Fluoroisoquinoline-3-carbonitrile Fragment

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[4] Its rigid bicyclic structure provides an excellent anchor for presenting substituents in defined vectors within a protein binding pocket. In the context of kinase inhibition, the nitrogen atom of the isoquinoline ring can act as a crucial hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP.[5]

The specific fragment, 5-Fluoroisoquinoline-3-carbonitrile , is engineered with three key features that make it a particularly attractive starting point for FBDD campaigns against kinases:

  • The Isoquinoline Core: Serves as a robust scaffold with a well-placed hinge-binding nitrogen atom.

  • The 5-Fluoro Substituent: The fluorine atom offers several advantages, including the potential to increase binding affinity through favorable interactions with the protein, block metabolic liabilities, and modulate the pKa of the isoquinoline nitrogen to optimize its hinge-binding capability.[6][7][8]

  • The 3-Carbonitrile Group: The nitrile moiety is a versatile functional group in drug design. It is a potent hydrogen bond acceptor and can serve as a bioisostere for other polar groups.[9][10] Its linear geometry allows it to probe narrow hydrophobic pockets, and it can be a key anchor point for fragment elaboration or linking strategies.[11][12]

This combination of features in a low molecular weight fragment (172.16 g/mol ) provides a high-quality starting point for generating novel kinase inhibitors with desirable drug-like properties.[13]

Rationale for Use in Kinase Inhibitor Design

The design of 5-Fluoroisoquinoline-3-carbonitrile as a kinase-directed fragment is deliberate. Each component contributes to its potential for effective and selective kinase inhibition.

Hinge-Binding and Bioisosterism

The primary interaction for most ATP-competitive kinase inhibitors is with the "hinge" region of the kinase domain, which forms hydrogen bonds with the adenine ring of ATP. The isoquinoline nitrogen is a well-established bioisostere for the N1 of adenine, capable of forming a critical hydrogen bond with the backbone amide of a hinge residue (e.g., the third residue after the gatekeeper).[5][14] The 3-carbonitrile group can also accept a hydrogen bond, potentially from a backbone amide or a key water molecule, further anchoring the fragment.[9][10]

The Role of Fluorine in Modulating Potency and Properties

The strategic placement of a fluorine atom at the 5-position can have a profound impact on the fragment's properties:

  • Enhanced Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with backbone carbonyls or form specific hydrogen bonds, increasing ligand binding affinity.[7]

  • Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage, particularly by Cytochrome P450 enzymes. Placing fluorine at a potential site of metabolism can significantly improve the half-life of a compound derived from the fragment.[7][15]

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of the isoquinoline nitrogen, making it less basic. This can be advantageous in preventing off-target effects associated with high basicity and can fine-tune the hydrogen bonding geometry in the kinase hinge region.[16]

The Nitrile Group as a Vector for Growth

The nitrile at the 3-position is not only a key interaction point but also a synthetic handle for fragment evolution. Its linear and compact nature allows it to probe deep, narrow channels extending from the ATP binding site. This provides a clear vector for medicinal chemists to "grow" the fragment into more potent leads by adding substituents that can occupy adjacent pockets, a core principle of FBDD.[11]

Experimental Workflows and Protocols

A successful FBDD campaign requires a cascade of sensitive biophysical techniques to identify and validate weakly binding fragments.[3] The following section provides detailed protocols for a tiered screening approach.

FBDD Screening Cascade

The logical flow of a fragment screening campaign is designed to efficiently identify true hits and eliminate false positives. A typical cascade involves a primary screen for binding, followed by orthogonal validation and structural characterization.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation (Orthogonal) cluster_2 Structural Biology cluster_3 Lead Generation SPR Surface Plasmon Resonance (SPR) NMR2 Protein-Observed NMR (HSQC Titration) SPR->NMR2 NMR Ligand-Observed NMR NMR->NMR2 ITC Isothermal Titration Calorimetry (ITC) NMR2->ITC Xray X-ray Crystallography ITC->Xray MedChem Fragment Merging/ Linking/Growing Xray->MedChem

Caption: A typical fragment-based drug discovery (FBDD) workflow.

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for primary screening of fragment libraries due to its high throughput and low protein consumption.[17][18]

Objective: To identify fragments that bind to the target kinase in a concentration-dependent manner.

Materials:

  • Biacore instrument (e.g., Biacore 8K or T200)[19]

  • Sensor Chip CM5

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target kinase (purified, >95% purity)

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

  • Running buffer (e.g., PBS-P+, 10 mM Phosphate, 150 mM NaCl, 0.05% P20, pH 7.4)[19]

  • 5-Fluoroisoquinoline-3-carbonitrile stock solution (e.g., 100 mM in 100% DMSO)

  • DMSO for solvent correction

Procedure:

  • Protein Immobilization:

    • Equilibrate the system with running buffer.

    • Activate the sensor surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target kinase (20-50 µg/mL in immobilization buffer) to achieve a high immobilization level (e.g., 10,000-15,000 Response Units, RU) to maximize the signal for small fragments.

    • Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein immobilization.[20]

  • Solvent Correction:

    • Prepare a series of DMSO concentrations in running buffer (e.g., 1.5%, 1.75%, 2.0%, 2.25%, 2.5%) if the final fragment screening concentration will be 2% DMSO.

    • Inject the DMSO series over the reference and active flow cells to generate a solvent correction curve. This is critical to correct for the refractive index mismatch between the running buffer and sample solutions.[17]

  • Fragment Screening:

    • Prepare the 5-Fluoroisoquinoline-3-carbonitrile in running buffer at the desired screening concentration (e.g., 200 µM) with a final DMSO concentration matched to the solvent correction (e.g., 2.0%).[21]

    • Inject the fragment solution over the reference and active flow cells for a defined association time (e.g., 30 seconds), followed by a dissociation phase with running buffer.

    • Regenerate the surface if necessary with a short pulse of a mild regeneration solution (e.g., high salt or low pH buffer), ensuring the kinase activity is not compromised.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Apply the solvent correction.

    • A positive "hit" is a fragment that shows a reproducible and concentration-dependent binding response.[18]

Protocol 2: Hit Validation by Protein-Observed NMR Spectroscopy

Protein-observed NMR, such as ¹H-¹⁵N HSQC, is a powerful method to validate hits, confirm direct binding to the target, and map the binding site.[22][23]

Objective: To confirm the binding of 5-Fluoroisoquinoline-3-carbonitrile to the target kinase and identify the amino acid residues involved in the interaction.

Materials:

  • High-field NMR spectrometer (≥600 MHz) with a cryoprobe

  • Uniformly ¹⁵N-labeled target kinase (0.1-0.2 mM in NMR buffer)

  • NMR Buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM DTT, 10% D₂O, pH 7.0)

  • 5-Fluoroisoquinoline-3-carbonitrile stock solution (100 mM in d6-DMSO)

Procedure:

  • Reference Spectrum:

    • Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled kinase in NMR buffer containing a matched concentration of d6-DMSO. Each peak in this spectrum corresponds to a specific backbone N-H group in the protein.

  • Titration:

    • Add a small aliquot of the fragment stock solution to the kinase sample to achieve a specific protein:fragment molar ratio (e.g., 1:1, 1:5, 1:10).

    • Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.[24]

  • Data Analysis:

    • Overlay the spectra from the titration with the reference spectrum.

    • Monitor for Chemical Shift Perturbations (CSPs). Peaks that shift or broaden upon addition of the fragment correspond to residues in or near the binding site.

    • Calculate the combined CSP for each residue using the formula: Δδ = √[ (ΔδH)² + (α * ΔδN)² ], where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, and α is a scaling factor (typically ~0.15-0.2).

    • Mapping the CSPs onto a 3D structure of the kinase (if available) will reveal the binding site.

Protocol 3: Structural Characterization by X-ray Crystallography

Crystallography provides the highest resolution structural information, revealing the precise binding mode of the fragment and guiding structure-based drug design.[3][25]

Objective: To determine the three-dimensional structure of the kinase-fragment complex.

Materials:

  • Purified, highly concentrated target kinase

  • Crystallization screening kits and reagents

  • 5-Fluoroisoquinoline-3-carbonitrile (high purity, solid)

  • Cryoprotectant (e.g., glycerol, ethylene glycol)

  • Synchrotron X-ray source

Procedure:

  • Protein Crystallization:

    • Screen for and optimize crystallization conditions for the apo-kinase to obtain robust, well-diffracting crystals.

  • Fragment Soaking:

    • Prepare a soaking solution by dissolving 5-Fluoroisoquinoline-3-carbonitrile in a solution compatible with the crystallization condition (e.g., mother liquor containing 10-20% DMSO) at a high concentration (e.g., 10-50 mM).

    • Transfer apo-crystals into the soaking solution and incubate for a period ranging from minutes to hours. The optimal soaking time must be determined empirically.

  • Cryo-cooling and Data Collection:

    • Briefly transfer the soaked crystal into a cryoprotectant solution before flash-cooling in liquid nitrogen.

    • Collect a high-resolution X-ray diffraction dataset at a synchrotron beamline.[26]

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Carefully analyze the resulting electron density maps (e.g., using PanDDA for low-occupancy fragments) to identify the bound fragment.[3]

    • Refine the protein-fragment complex structure to high resolution. The final model will reveal the precise orientation, key interactions (hydrogen bonds, hydrophobic contacts), and conformational changes upon fragment binding.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. The following table presents hypothetical data for 5-Fluoroisoquinoline-3-carbonitrile against two kinases to illustrate how results might be presented.

Assay Kinase A Kinase B Comment
SPR (KD) 350 µM> 2 mMIndicates weak but measurable binding to Kinase A.
NMR (CSP) Significant shifts in hinge regionNo significant shiftsOrthogonally confirms binding to Kinase A's active site.
X-ray Structure H-bond to hinge residue, nitrile in hydrophobic pocketNot pursuedProvides structural basis for affinity and a clear vector for optimization.

Fragment Elaboration Strategy

The structural information obtained from X-ray crystallography is the cornerstone for evolving the fragment into a potent lead compound.

Fragment_Elaboration cluster_0 Initial Hit cluster_1 Structure-Based Design cluster_2 Optimization Strategies cluster_3 Lead Compound Fragment 5-Fluoroisoquinoline-3-carbonitrile (Weak Affinity) Xray Co-crystal Structure (Identify Vectors) Fragment->Xray Get 3D binding mode Growing Fragment Growing (Targeting adjacent pockets) Xray->Growing Vector 1 Linking Fragment Linking (Combine with another fragment) Xray->Linking Vector 2 Lead Potent & Selective Inhibitor (Improved Affinity & Properties) Growing->Lead Linking->Lead

Caption: Strategy for evolving a fragment hit into a lead compound.

Based on the co-crystal structure, medicinal chemists can design and synthesize new analogs. For instance, if the nitrile group of 5-Fluoroisoquinoline-3-carbonitrile is pointing towards an unexplored hydrophobic pocket, analogs can be synthesized where the nitrile is replaced with small, hydrophobic groups to improve potency. This iterative cycle of design, synthesis, and testing is the core of the fragment-to-lead optimization process.

Synthesis of 5-Fluoroisoquinoline-3-carbonitrile

A plausible synthetic route starts from commercially available 5-aminoisoquinoline. The key steps involve a Balz-Schiemann reaction to install the fluorine, followed by N-oxidation and cyanation.[27]

Synthesis_Pathway A 5-Aminoisoquinoline B 5-Fluoroisoquinoline A->B 1. NaNO2, HBF4 2. Heat C 5-Fluoroisoquinoline N-oxide B->C m-CPBA D 5-Fluoroisoquinoline-3-carbonitrile C->D TMSCN, Et3N

Caption: A plausible synthetic pathway for 5-Fluoroisoquinoline-3-carbonitrile.[27]

Detailed synthetic protocols for similar compounds are available in the literature and from chemical suppliers, providing a solid foundation for its preparation in-house.[27]

Conclusion

5-Fluoroisoquinoline-3-carbonitrile represents a high-quality, synthetically accessible fragment for kinase inhibitor discovery. Its design incorporates a known hinge-binding scaffold with strategic fluorine and nitrile substitutions to maximize its potential as a starting point for FBDD. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers to systematically screen, validate, and optimize this fragment against their kinase target of interest. By leveraging these sensitive biophysical techniques and structure-based design principles, the full potential of this versatile fragment can be unlocked to generate novel and potent kinase inhibitors.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • STAR Protocols. Protocol to perform fragment screening using NMR spectroscopy. PubMed. [Link]

  • Neumann L, et al. Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Fleming JJ, et al. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

  • Fleming JJ, et al. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. [Link]

  • ResearchGate. Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. [Link]

  • Cytiva. Screening and analysis of fragments using Biacore systems. Cytiva. [Link]

  • ResearchGate. Nitrile groups forming hydrophobic interactions. ResearchGate. [Link]

  • Harner MJ, et al. Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC. [Link]

  • PubMed. Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres. PubMed. [Link]

  • Betz M, et al. Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. PMC. [Link]

  • RSC Publishing. Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing. [Link]

  • Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • ResearchGate. A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. ResearchGate. [Link]

  • Bruker. Fragment screening by ligand observed nmr. Bruker. [Link]

  • PubMed. Fragment-based screening using surface plasmon resonance technology. PubMed. [Link]

  • PLOS One. Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One. [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online. [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Semantic Scholar. Fluorine in Medicinal Chemistry. Semantic Scholar. [Link]

  • PMC. Protein X-ray Crystallography and Drug Discovery. PMC. [Link]

  • DiVA. Fragment-screening by X-ray crystallography of human vaccinia related kinase 1. DiVA. [Link]

  • Center for Macromolecular Interactions. Surface Plasmon Resonance (SPR). Center for Macromolecular Interactions. [Link]

  • PMC. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PMC. [Link]

  • Sygnature Discovery. Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]

  • YouTube. The XChem pipeline for fragment screening - Alice Douangamath (Diamond Light Source). YouTube. [Link]

  • INIS. Crystallographic fragment-screening: workflow and procedures. INIS. [Link]

  • Autechaux. Buy 7-Fluoroisoquinoline-5-carbonitrile. Autechaux. [Link]

  • ACS Figshare. The Quest for Bioisosteric Replacements. ACS Figshare. [Link]

  • MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

  • BioSolveIT. Hinge Binder Collection For Kinase Inhibitor Design. BioSolveIT. [Link]

  • Cambridge MedChem Consulting. Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro. Organic Syntheses. [Link]

  • MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • PMC. Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors. PMC. [Link]

  • MDPI. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

Sources

Method

Application Note: Click Chemistry Functionalization of 5-Fluoroisoquinoline-3-carbonitrile

Topic: Click Chemistry Applications of 5-Fluoroisoquinoline-3-carbonitrile Content Type: Detailed Application Note and Protocol Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Introduction: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Click Chemistry Applications of 5-Fluoroisoquinoline-3-carbonitrile Content Type: Detailed Application Note and Protocol Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Introduction: The Strategic Value of the Scaffold

5-Fluoroisoquinoline-3-carbonitrile represents a high-value "privileged scaffold" in modern drug discovery, combining three distinct structural advantages into a single building block. Its utility extends beyond simple substitution, serving as a robust precursor for fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) synthesis.

Structural Logic & Causality
  • The Isoquinoline Core: A proven pharmacophore found in numerous FDA-approved drugs (e.g., Fasudil, Quinapril), known for its ability to engage in

    
    -
    
    
    
    stacking and hydrogen bonding within kinase and GPCR binding pockets.
  • The 5-Fluorine Substituent (The Metabolic Shield):

    • Metabolic Stability: The C5 position of isoquinolines is a common "soft spot" for Cytochrome P450-mediated oxidation. Fluorine substitution blocks this metabolic liability, significantly extending the in vivo half-life (

      
      ).
      
    • Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of the ring nitrogen and adjacent functional groups, modulating solubility and permeability without adding significant steric bulk (Van der Waals radius of F

      
       H).
      
  • The 3-Cyano Group (The Click Handle):

    • Unlike alkynes used in copper-catalyzed click chemistry (CuAAC), the nitrile group undergoes a Zinc-Catalyzed [2+3] Cycloaddition with azides to form 1,5-disubstituted tetrazoles .

    • Bioisosterism:[1][2] The resulting tetrazole is a classic bioisostere of a carboxylic acid, offering comparable acidity (

      
       ~4.5–5.0) but with 10x greater lipophilicity and resistance to metabolic hydrolysis.
      

Mechanism: Zinc-Mediated Nitrile-Azide Cycloaddition

While "Click Chemistry" often implies CuAAC, the reaction of nitriles with azides is the definitive "click" transformation for this functional group. The reaction is accelerated by Lewis acids, specifically Zinc(II), which activates the nitrile towards nucleophilic attack by the azide anion.

Reaction Pathway

The 5-fluoroisoquinoline core is electron-deficient (heteroaromatic), which enhances the electrophilicity of the cyano group, making this specific scaffold highly reactive and high-yielding compared to electron-rich benzonitriles.

ReactionMechanism cluster_conditions Reaction Conditions Start 5-Fluoroisoquinoline-3-CN (Nitrile Precursor) Complex Zn-Nitrile Activated Complex (Intermediate) Start->Complex Coordination Azide Sodium Azide (NaN3) Cyclization [2+3] Cycloaddition Azide->Cyclization Nucleophilic Attack Catalyst ZnBr2 (Catalyst) Catalyst->Complex Complex->Cyclization Product 5-(5-Fluoroisoquinolin-3-yl)-1H-tetrazole Cyclization->Product Acidic Workup (-Zn) Cond Solvent: Water/Isopropanol (2:1) Temp: Reflux (80-100°C) Time: 4-12 Hours

Caption: Mechanism of Zn(II)-catalyzed conversion of 5-Fluoroisoquinoline-3-carbonitrile to its tetrazole derivative.

Experimental Protocol: Synthesis of Tetrazole Derivatives

Objective: Conversion of 5-Fluoroisoquinoline-3-carbonitrile to 5-(5-fluoroisoquinolin-3-yl)-1H-tetrazole.

Materials & Reagents
ReagentEquiv.[1][3][4][5]RoleNotes
5-Fluoroisoquinoline-3-carbonitrile 1.0SubstrateLimiting reagent.
Sodium Azide (

)
1.5Click PartnerToxic. Avoid contact with acid (forms

gas).
Zinc Bromide (

)
1.0Lewis Acid CatalystActivates nitrile; environmentally benign compared to Tin/Aluminum.
Water / Isopropanol (2:1) SolventSolvent SystemGreen solvent system; ensures solubility of azide and catalyst.
HCl (3M) ExcessWorkupProtonates the tetrazolate salt to precipitate the product.[1]
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Fluoroisoquinoline-3-carbonitrile (1.0 mmol, 172 mg) in 10 mL of a 2:1 mixture of Water:Isopropanol.

    • Note: If the nitrile is not fully soluble, add Isopropanol dropwise until a clear solution or fine suspension is achieved.

  • Catalyst Addition: Add Zinc Bromide (

    
    )  (1.0 mmol, 225 mg) and Sodium Azide (
    
    
    
    )
    (1.5 mmol, 97 mg) to the flask.
    • Safety Check: Ensure the reaction vessel is well-ventilated. Do not use halogenated solvents (e.g., DCM) as they can react with azides to form explosive di-azidomethane.

  • Activation: Attach a reflux condenser and heat the mixture to reflux (approx. 85°C) for 12 hours.

    • Monitoring: Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM). The tetrazole product will be significantly more polar (lower

      
      ) than the starting nitrile.
      
Phase 2: Workup & Purification
  • Quenching: Cool the reaction mixture to room temperature.

  • Acidification: Vigorously stir the solution and add 3M HCl dropwise until the pH reaches 1–2.

    • Chemistry: This step breaks the Zinc-Tetrazolate complex and protonates the tetrazole ring (

      
      
      
      
      
      
      
      ).
    • Observation: A white to off-white precipitate should form immediately.

    • Safety: Perform this step in a fume hood.[1] Trace

      
       (hydrazoic acid) may be generated.[4]
      
  • Isolation: Filter the precipitate using a Buchner funnel. Wash the solid with cold water (

    
     mL) to remove excess Zinc salts and unreacted azide.
    
  • Drying: Dry the solid under vacuum at 45°C.

    • Yield Expectation: 85–95%.

    • Purity: Typically >95% pure by

      
      -NMR. Recrystallization from Ethanol/Water can be performed if necessary.
      

Advanced Applications: Library Generation

The 3-cyano group allows this scaffold to serve as a "hub" for diversity-oriented synthesis. Beyond simple tetrazoles, the nitrile can be engaged in multi-component reactions.[1][2]

Workflow cluster_paths Divergent Synthesis Pathways Core 5-Fluoroisoquinoline-3-CN Path1 Pathway A: Tetrazole Click (Bioisostere Synthesis) Core->Path1 NaN3 / ZnBr2 Path2 Pathway B: Pinner Synthesis (Amidine/Imidate Formation) Core->Path2 HCl / MeOH Path3 Pathway C: Reduction (Aminomethyl Scaffold) Core->Path3 H2 / Pd/C Product1 Tetrazole Derivative (GPCR/Kinase Ligand) Path1->Product1 Product2 Amidine/Benzamidine Analog (Serine Protease Inhibitor) Path2->Product2 Product3 Primary Amine (Linker for PROTACs) Path3->Product3

Caption: Divergent synthetic workflows utilizing the nitrile handle for library generation.

Critical Safety & Handling

  • Azide Hazards: Sodium azide is acutely toxic and can form explosive metal azides with copper or lead (avoid brass plumbing disposal). The Zinc-mediated protocol avoids the formation of highly unstable copper(I) azides often associated with CuAAC.

  • Hydrazoic Acid (

    
    ):  The acidification step (Step 5) generates trace hydrazoic acid. This is volatile and toxic.[1] Always  perform acidification in a functioning fume hood.[1]
    
  • Waste Disposal: Quench all azide-containing waste with 10% Sodium Nitrite (

    
    ) and sulfuric acid (controlled destruction) or commercially available azide quenching buffers before disposal.
    

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[3] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[5][6] The Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • Himo, F., et al. (2005). Mechanisms of the Zinc(II)-Catalyzed Tetrazole Synthesis. Journal of the American Chemical Society, 127(1), 210–216. Link

  • Roh, J., et al. (2012). 5-Substituted tetrazoles: synthesis and applications. Synthesis, 44(21), 3283-3296. Link

  • Krasavin, M. (2019). The chemistry of the isoquinoline scaffold: A review of recent literature. Russian Chemical Reviews, 88(5), 451. (Contextual grounding for Isoquinoline reactivity).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solubility of Fluorinated Isoquinoline Nitriles in DMSO

From: Dr. Alex V., Senior Application Scientist To: Research & Development Teams, Medicinal Chemistry Groups Subject: Technical Bulletin #402: Solubilization & Handling of Fluorinated Isoquinoline Nitriles Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Alex V., Senior Application Scientist To: Research & Development Teams, Medicinal Chemistry Groups Subject: Technical Bulletin #402: Solubilization & Handling of Fluorinated Isoquinoline Nitriles

Executive Summary

Fluorinated isoquinoline nitriles represent a challenging class of heterocycles. While the isoquinoline core provides a rigid, planar scaffold ideal for kinase binding or intercalation, the addition of fluorine atoms (increasing lipophilicity and lattice energy) and nitrile groups (adding dipolar moments) creates a "perfect storm" for solubility issues.

Users frequently report that these compounds "crash out" upon dilution or fail to dissolve completely, leading to erratic assay data. This guide addresses the physicochemical root causes—specifically the competition between crystal lattice energy and solvation enthalpy —and provides validated protocols to ensure your data remains robust.

Troubleshooting Guide (Q&A)
Q1: My compound remains a visible solid in 100% DMSO even after vigorous vortexing. Is it insoluble?

Diagnosis: Likely High Lattice Energy , not true insolubility. Technical Insight: Fluorinated isoquinolines often exhibit strong


-

stacking and dipole-dipole interactions (from the nitrile), resulting in high melting points and stable crystal lattices. Vortexing alone provides insufficient energy to overcome this lattice enthalpy. Solution:
  • Sonication: Use an ultrasonic bath (35–40 kHz) for 10–15 minutes. The cavitation energy helps break intermolecular bonds in the solid state.

  • Thermal Shift: Gently heat the DMSO solution to 40–50°C while sonicating. Most fluorinated nitriles are thermally stable at this range.

    • Caution: Do not exceed 60°C to prevent potential nitrile hydrolysis if trace water is present.

Q2: The stock solution is clear, but precipitation occurs immediately when I dilute it into aqueous media (PBS or culture medium).

Diagnosis: The "Solvent Shock" (Supersaturation). Technical Insight: Fluorination significantly increases the


 (lipophilicity) of the isoquinoline ring. When DMSO (a chaotropic solvent) is diluted with water (kosmotropic), the solvating power drops exponentially. The compound seeks to aggregate to minimize water contact with its hydrophobic fluorinated surface.
Solution: 
  • The Intermediate Step Protocol: Do not jump from 100% DMSO to 1% DMSO in one step.

    • Step 1: Dilute stock 1:10 into a secondary solvent (e.g., Ethanol or PEG-400) if compatible, OR into 50% DMSO/Water.

    • Step 2: Dilute that intermediate into your final buffer.

  • Pre-warmed Media: Ensure your aqueous buffer is at 37°C, not 4°C. Cold buffers accelerate precipitation.

Q3: My IC50 values are shifting between experiments. Is the compound degrading?

Diagnosis: Colloidal Aggregation , rarely chemical degradation. Technical Insight: Planar aromatic compounds like isoquinolines can form "promiscuous" colloidal aggregates in aqueous solution. These aggregates sequester enzyme targets, leading to false positives (artificially low IC50s). Solution:

  • Detergent Addition: Add 0.01% Triton X-100 or Tween-20 to your assay buffer. This disrupts colloidal formation without affecting specific binding.

  • Centrifugation: Spin down your working solutions (10,000 x g for 5 mins) before use. If the activity drops significantly after spinning, your compound was aggregating.

Q4: Is the nitrile group stable in DMSO over long-term storage?

Diagnosis: Generally stable, but Hygroscopicity is the enemy. Technical Insight: DMSO is highly hygroscopic (absorbs water from air). Over time, "wet" DMSO can hydrolyze nitriles to amides, especially if the solution becomes acidic. Solution:

  • Use Anhydrous DMSO (stored over molecular sieves) for stock preparation.

  • Store aliquots at -20°C or -80°C in single-use vials to avoid repeated freeze-thaw cycles, which introduce atmospheric moisture.

Advanced Optimization (FAQs)

Q: Can I use co-solvents to improve stock concentration? A: Yes. If 100% DMSO is insufficient, a mixture of DMSO:PEG-400 (70:30) often disrupts stacking interactions better than pure DMSO for fluorinated aromatics.

Q: Does the position of the fluorine atom matter? A: Yes. Fluorine at the ortho position to the nitrile or ring nitrogen can create internal dipoles that increase solubility. However, perfluorinated or multi-fluorinated motifs generally decrease solubility due to the "fluorous effect," where the compound prefers to self-associate rather than interact with non-fluorous solvents.

Q: What is the maximum recommended concentration? A: For this class of compounds, we recommend capping stock solutions at 10 mM . Pushing to 50 mM or 100 mM often creates metastable solutions that precipitate unpredictably upon freezing.

The "Golden Standard" Solubilization Protocol

Objective: Prepare a stable 10 mM stock solution of a fluorinated isoquinoline nitrile.

  • Weighing: Weigh the solid into a glass vial (avoid plastic if possible to prevent leaching/adsorption).

  • Solvent Addition: Add Anhydrous DMSO (Grade ≥99.9%) to reach 80% of the target volume.

  • Disruption Phase:

    • Vortex vigorously for 30 seconds.

    • Inspect: If solid remains, sonicate at 40°C for 15 minutes.

  • Volume Adjustment: Add remaining DMSO to reach final volume.

  • Clarification (Optional but Recommended): Centrifuge at 13,000 rpm for 5 minutes. Transfer the supernatant to a fresh vial. This removes "micro-seeds" that trigger future precipitation.

  • QC Check: Measure absorbance at a non-absorbing wavelength (e.g., 650 nm) to check for turbidity (aggregation).

Visualizations
Figure 1: Solubilization Decision Tree

Caption: Logic flow for dissolving stubborn fluorinated heterocycles, prioritizing lattice energy disruption.

SolubilizationWorkflow Start Solid Compound (Fluorinated Isoquinoline) Solvent Add Anhydrous DMSO (Target 10 mM) Start->Solvent VisualCheck1 Visual Inspection: Clear Solution? Solvent->VisualCheck1 Sonicate Sonicate (40°C, 15 min) Break Lattice Energy VisualCheck1->Sonicate No (Turbid/Solid) QC QC: Turbidity Check (OD @ 650nm) VisualCheck1->QC Yes VisualCheck2 Clear Solution? Sonicate->VisualCheck2 CoSolvent Add Co-solvent (PEG-400 or Ethanol) VisualCheck2->CoSolvent No VisualCheck2->QC Yes Dilute Dilute to 1 mM (Reduce Conc) CoSolvent->Dilute Dilute->QC Store Aliquot & Store (-20°C, Desiccated) QC->Store

Figure 2: The "Stepwise" Dilution Strategy

Caption: Preventing the "Crash-Out" effect when moving from organic stock to aqueous assay media.

DilutionStrategy Stock 100% DMSO Stock (10 mM) Intermediate Intermediate Dilution (10% DMSO in Buffer/PEG) Prevents Shock Stock->Intermediate 1:10 Dilution (Slow addition) Final Final Assay Well (1% DMSO, Aqueous) + 0.01% Detergent Intermediate->Final 1:10 Dilution (Pre-warmed media)

References
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Way, L. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening.

  • Gaylord Chemical. (2020). Dimethyl Sulfoxide (DMSO) Solubility Data & Chemical Compatibility.

  • Hoang, K. C., & Mecozzi, S. (2004).[1] Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants.[1] Langmuir.

Sources

Optimization

Technical Support Center: Preventing Ring Cleavage During Oxidation of Fluorinated Isoquinolines

Welcome to the technical support center for synthetic challenges in medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic challenges in medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the selective N-oxidation of fluorinated isoquinolines. The electron-withdrawing nature of fluorine substituents can deactivate the nitrogen atom towards oxidation and, in many cases, promote undesired ring cleavage pathways.[1][2] This document provides in-depth, experience-driven answers to common problems, helping you optimize your reaction conditions to achieve high yields of the desired N-oxide product while minimizing degradation.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction is yielding a complex mixture, and I suspect ring cleavage. What is the underlying mechanism causing this degradation?

A1: This is the most common failure mode when oxidizing electron-deficient N-heterocycles. The issue stems from the electronic properties of your starting material. The fluorine atoms pull electron density away from the isoquinoline core, making the nitrogen atom less nucleophilic and thus harder to oxidize.[1]

Under vigorous oxidation conditions (e.g., high temperatures, strong oxidants), instead of a clean N-oxidation, you can trigger a cascade that leads to the cleavage of the pyridine ring. The general mechanism involves an initial interaction with the oxidant that can lead to intermediates susceptible to nucleophilic attack, ultimately breaking the ring structure. Vigorous oxidation of isoquinoline itself can lead to ring cleavage, yielding products like phthalic acid.[3][4] The presence of electron-withdrawing fluorine atoms can exacerbate this issue under certain conditions.

Q2: Which oxidizing agents are recommended to minimize ring cleavage and favor N-oxidation?

A2: The choice of oxidant is the most critical parameter for success. A milder, more controlled reagent is necessary to avoid over-oxidation and subsequent ring-opening. Peroxy acids are common, but their reactivity varies significantly.

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages & Risks
m-CPBA CH₂Cl₂, 0 °C to RTHighly effective for many N-oxidations, commercially available.[5][6]Can be too aggressive for highly electron-deficient systems, leading to ring cleavage.[5] Commercially available m-CPBA is often <77% pure and can be shock-sensitive when pure.[6]
Urea-Hydrogen Peroxide (UHP) Solvent-free or in various solventsStable, inexpensive, and easy-to-handle solid source of H₂O₂.[7][8] It's an environmentally friendly option.[9][10]May require catalysts or activation (e.g., with anhydrides) for less reactive substrates.[9][10]
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) Biphasic medium, often with buffer (e.g., NaHCO₃)A versatile, stable, and relatively green oxidant.[11][12][13][14] Effective for generating dioxiranes in situ for epoxidations and can be used for N-oxidations.[11]Can lead to over-oxidation if not carefully controlled.[11] Its effectiveness is pH-dependent.[13]
Hydrogen Peroxide (H₂O₂) With catalysts (e.g., Methyltrioxorhenium) or activatorsGreen, with water as the only byproduct.Often requires a catalyst or harsh conditions (acid/base) to be effective for deactivated heterocycles, which can promote side reactions.[15]

Recommendation: For a challenging fluorinated isoquinoline, start with Urea-Hydrogen Peroxide (UHP) or Oxone® under carefully controlled, mild conditions. These reagents offer a better balance of reactivity and selectivity compared to the more aggressive m-CPBA.[7][11][16]

Q3: How can I optimize my reaction conditions to prevent ring cleavage?

A3: Beyond the choice of oxidant, several other parameters must be carefully tuned:

  • Temperature: This is your primary tool for controlling reactivity. Start your reactions at low temperatures (e.g., 0 °C or even -20 °C) and allow them to warm slowly to room temperature. Monitor the reaction closely by TLC or LCMS. Avoid heating the reaction unless you have confirmed that no desired conversion is occurring at lower temperatures.

  • Stoichiometry: Use the minimum effective amount of oxidant. A slight excess (1.1 to 1.5 equivalents) is often sufficient. Using a large excess dramatically increases the risk of side reactions, including ring cleavage.

  • Solvent: Aprotic solvents like dichloromethane (DCM), chloroform, or ethyl acetate are generally preferred. Protic solvents can sometimes interfere with the oxidant or participate in side reactions.

  • pH Control: When using reagents like Oxone®, the pH of the reaction medium is crucial. Buffered conditions (e.g., using sodium bicarbonate) are often necessary to maintain an optimal pH range (typically 7-8) to prevent acid- or base-catalyzed degradation pathways.[13]

Visualizing the Reaction Pathways

To better understand the challenge, it's helpful to visualize the competing reaction pathways. The goal is to direct the reaction toward the desired N-oxidation while suppressing the degradation pathway.

reaction_pathway cluster_start Starting Material cluster_products Potential Products SM Fluorinated Isoquinoline N_Oxide Desired N-Oxide SM->N_Oxide Mild Conditions (e.g., UHP, 0 °C) Selective N-Oxidation Cleavage Ring Cleavage Products SM->Cleavage Harsh Conditions (e.g., excess m-CPBA, Heat) Over-oxidation

Caption: Desired N-oxidation vs. undesired ring cleavage pathway.

Recommended Experimental Protocol

This protocol provides a robust starting point for the selective N-oxidation of a fluorinated isoquinoline using Urea-Hydrogen Peroxide (UHP), a mild and controllable oxidizing agent.[7][8][9][10]

Protocol: Selective N-Oxidation using Urea-Hydrogen Peroxide (UHP) and Trifluoroacetic Anhydride (TFAA)

  • Dissolve Substrate: In a round-bottom flask, dissolve the fluorinated isoquinoline (1.0 equiv.) in a suitable aprotic solvent, such as dichloromethane (DCM), at a concentration of approximately 0.1 M.

  • Cool Reaction: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Add UHP: Add solid Urea-Hydrogen Peroxide (UHP) (1.5 equiv.) to the cooled solution. Stir the resulting suspension for 10 minutes.

  • Activate with TFAA: Add trifluoroacetic anhydride (TFAA) (1.2 equiv.) dropwise to the suspension over 5 minutes. Caution: This addition can be exothermic. The TFAA reacts with H₂O₂ in situ to form the highly reactive trifluoroperacetic acid, which is effective even for deactivated systems.

  • Monitor Reaction: Allow the reaction to stir at 0 °C. Monitor the progress by thin-layer chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 1-4 hours.

  • Quench Reaction: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired N-oxide.

Troubleshooting Workflow

If your initial experiments are unsuccessful, use the following decision tree to guide your optimization strategy.

troubleshooting_workflow cluster_no_reaction cluster_cleavage Start Analyze Crude Reaction Mixture (LCMS, NMR) Result Primary Outcome? Start->Result NoReaction No Reaction / Low Conversion Result->NoReaction No Reaction Cleavage Ring Cleavage Observed Result->Cleavage Degradation Success Clean N-Oxide Formation Result->Success Success NR_Step1 1. Increase temperature slowly (e.g., 0 °C to RT) NoReaction->NR_Step1 C_Step1 1. Decrease reaction temperature (e.g., 0 °C to -20 °C) Cleavage->C_Step1 NR_Step2 2. Increase oxidant stoichiometry (e.g., 1.5 -> 2.0 eq.) NR_Step1->NR_Step2 NR_Step3 3. Use a stronger oxidant system (e.g., UHP/TFAA or m-CPBA at low temp) NR_Step2->NR_Step3 C_Step2 2. Reduce oxidant stoichiometry (e.g., 1.5 -> 1.1 eq.) C_Step1->C_Step2 C_Step3 3. Switch to a milder oxidant (e.g., m-CPBA -> UHP) C_Step2->C_Step3

Caption: A logical workflow for troubleshooting oxidation reactions.

References

  • The Urea-Hydrogen Peroxide Complex: Solid-State Oxidative Protocols for Hydroxylated Aldehydes and Ketones (Dakin Reaction), Nitriles, Sulfides, and Nitrogen Heterocycles. Organic Chemistry Portal. Available from: [Link]

  • Hydrogen peroxide urea adduct, UHP. Organic Chemistry Portal. Available from: [Link]

  • Hydrogen peroxide–urea. Wikipedia. Available from: [Link]

  • Varma, R. S., & Naicker, K. P. (1999). The Urea−Hydrogen Peroxide Complex: Solid-State Oxidative Protocols for Hydroxylated Aldehydes and Ketones (Dakin Reaction), Nitriles, Sulfides, and Nitrogen Heterocycles. Organic Letters, 1(2), 189-191. Available from: [Link]

  • The Urea−Hydrogen Peroxide Complex: Solid-State Oxidative Protocols for Hydroxylated Aldehydes and Ketones (Dakin Reaction), N - American Chemical Society. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available from: [Link]

  • Isoquinoline. Available from: [Link]

  • Light-driven selective aerobic oxidation of (iso)quinoliniums and related heterocycles. PMC. Available from: [Link]

  • N-oxide synthesis by oxidation. Organic Chemistry Portal. Available from: [Link]

  • Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. PMC. Available from: [Link]

  • Singh, V. K., & Yadav, R. (2013). Journey Describing Applications of Oxone in Synthetic Chemistry. Chemical Reviews, 113(5), 3329-3425. Available from: [Link]

  • Isoquinoline. YouTube. (2017). Available from: [Link]

  • Applications of Oxone in chemical kinetics, synthetic chemistry and environmental chemistry: A review. CABI Digital Library. Available from: [Link]

  • Oxone – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Mono-N-oxidation of Heterocycle-Fused Pyrimidines. The Royal Society of Chemistry. (2020). Available from: [Link]

  • Selective N-Oxidation of Heteroaryls. ChemistryViews. (2018). Available from: [Link]

  • Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds. PMC. Available from: [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. Available from: [Link]

  • Redox Active N-Heterocyclic Carbenes in Oxidative NHC Catalysis. ACS Publications. (2024). Available from: [Link]

  • Stereoselectively fluorinated N-heterocycles: a brief survey. PMC - NIH. (2013). Available from: [Link]

  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. Available from: [Link]

  • A plausible mechanism for the oxidation of N‐heterocycles. ResearchGate. Available from: [Link]

  • fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Available from: [Link]

  • Stereoselectively fluorinated N-heterocycles: a brief survey. PubMed. (2013). Available from: [Link]

  • Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. MDPI. Available from: [Link]

  • Homogeneous Oxidation of C–H bonds with m-CPBA Catalysed by a Co/Fe System. (2021). Available from: [Link]

  • m-Chloroperoxybenzoic Acid (mCPBA). Common Organic Chemistry. Available from: [Link]

  • N-Heterocyclic Carbene-Catalyzed Oxidations. PMC - NIH. Available from: [Link]

  • Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. (2017). Available from: [Link]

  • Oxidative Cleavage of Furans. Organic Reactions. Available from: [Link]

  • Ring-opening fluorination via C–C bond cleavage: An efficient approach to diverse fluorinated molecules. ResearchGate. Available from: [Link]

  • The ins and outs of ring-cleaving dioxygenases. PubMed - NIH. Available from: [Link]

  • Effects of C-Ring Structural Differences on the Inhibition of Nε-(Carboxyethyl)lysine in the Methylglyoxal-Lysine System by Flavonoids. MDPI. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Cyano-5-Fluoroisoquinoline and its Synthetic Intermediates

Welcome to the technical support guide for the purification of 3-cyano-5-fluoroisoquinoline and its key synthetic intermediates. This resource is designed for researchers, medicinal chemists, and process development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-cyano-5-fluoroisoquinoline and its key synthetic intermediates. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the synthesis and isolation of this valuable heterocyclic building block. The unique electronic properties imparted by the fluorine atom and the cyano group can present specific purification hurdles.[1][2] This guide provides troubleshooting advice and detailed protocols in a practical question-and-answer format to help you navigate these challenges effectively.

Section 1: The Synthetic Landscape and Expected Impurities

A robust purification strategy begins with a thorough understanding of the synthetic route and the potential impurities that can arise. Impurity profiling is a critical step in pharmaceutical development to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[3][4]

Q1: What is a common synthetic pathway for 3-cyano-5-fluoroisoquinoline, and what are the key intermediates I'll need to purify?

A frequently employed and logical synthetic route starts from 5-aminoisoquinoline. The sequence involves introducing the fluorine via a Sandmeyer-type reaction (the Balz-Schiemann reaction is a classic choice), followed by oxidation of the nitrogen and subsequent cyanation.[5] Each step generates an intermediate that requires careful purification before proceeding.

The overall workflow can be visualized as follows:

G cluster_0 Step 1: Fluorination cluster_1 Step 2: N-Oxidation cluster_2 Step 3: Cyanation A 5-Aminoisoquinoline (Starting Material) B 5-Fluoroisoquinoline (Intermediate 1) A->B 1. HBF₄, NaNO₂ 2. Heat C 5-Fluoroisoquinoline N-oxide (Intermediate 2) B->C m-CPBA D 3-Cyano-5-fluoroisoquinoline (Final Product) C->D TMSCN, Et₃N

Caption: A common synthetic route to 3-cyano-5-fluoroisoquinoline.

Q2: What are the most common impurities to watch out for at each stage?

Impurity profiles are unique to the specific reaction conditions, but certain byproducts and residual reagents are consistently observed.[6][7] Proactively identifying these can simplify the selection of a purification method.

Synthetic StepIntermediate/ProductPotential Impurities & Sources
1. Fluorination 5-Fluoroisoquinoline- Unreacted 5-Aminoisoquinoline: Incomplete diazotization. - 5-Hydroxyisoquinoline: Reaction of the diazonium salt with water.[8] - Regioisomers: Depending on the starting material purity.
2. N-Oxidation 5-Fluoroisoquinoline N-oxide- Unreacted 5-Fluoroisoquinoline: Insufficient oxidant. - meta-Chlorobenzoic acid (m-CBA): The byproduct of m-CPBA. - Over-oxidized byproducts: Though less common for this substrate.
3. Cyanation 3-Cyano-5-fluoroisoquinoline- Unreacted N-oxide: Incomplete cyanation. - Hydrolyzed product (Amide/Carboxylic Acid): Exposure of the nitrile to acidic or basic conditions during workup. - Residual Triethylamine/Salts: From the reaction base. - Siloxane polymers: From the hydrolysis of TMSCN.
Section 2: Troubleshooting Crystallization and Recrystallization

Crystallization is a powerful purification technique for obtaining high-purity solid materials, widely used for both intermediates and final APIs.[9][10][11] However, achieving good crystalline material can be challenging.

Q3: My compound is "oiling out" from the solution instead of forming crystals. What's going on and how can I fix it?

"Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can organize into a crystal lattice. This is often due to the solution being too concentrated or cooling too rapidly.[12]

Troubleshooting Steps:

  • Re-heat and Dilute: Warm the mixture until the oil redissolves completely. Add a small amount (5-10% of the total volume) of the hot solvent to dilute the solution.

  • Slow Cooling (Crucial): Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or a towel can help. Do not place it directly in an ice bath.

  • Induce Nucleation: If crystals still don't form, try scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[13]

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Q4: How do I select the best solvent system for recrystallization?

The ideal solvent is one where your target compound is sparingly soluble at room temperature but highly soluble when hot. Impurities, conversely, should be either very soluble or completely insoluble at all temperatures.

Protocol: Small-Scale Solvent Screening

  • Place ~20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) dropwise at room temperature until the solid just dissolves. A good candidate will require a moderate amount of solvent. If it dissolves in just a few drops, it's likely too soluble.

  • If the solid doesn't dissolve at room temperature, gently heat the mixture. If it dissolves when hot, it's a potential candidate.

  • Allow the promising candidates to cool slowly. The solvent system that yields well-formed crystals with a significant reduction in visible impurities is your best choice.

  • For mixed solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexanes), dissolve the compound in the "good" solvent first, then add the "poor" solvent (anti-solvent) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.[9]

Section 3: Navigating Column Chromatography

Flash column chromatography is the workhorse for purifying reaction mixtures when crystallization is ineffective or for removing closely related impurities.[14][15]

Q5: My isoquinoline intermediate streaks badly on the silica gel column, leading to broad peaks and poor separation. Why does this happen?

This is a classic problem when purifying basic compounds like isoquinolines on standard silica gel. The isoquinoline nitrogen's lone pair of electrons (a Lewis base) interacts strongly with the acidic silanol groups (Si-OH) on the silica surface. This can lead to irreversible adsorption or very slow, uneven elution, resulting in streaking (tailing).[12][16]

Solution: Deactivate the Silica Gel By adding a small amount of a volatile base, typically triethylamine (Et₃N), to your eluent, you can neutralize the acidic sites on the silica. The triethylamine will preferentially bind to the silanol groups, allowing your basic compound to pass through the column without strong, undesirable interactions.

Protocol: Flash Column Chromatography with Triethylamine Deactivation

  • TLC Analysis: First, find a suitable solvent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of approximately 0.2-0.4. To mimic the column conditions, add 0.5-1% triethylamine to your TLC developing solvent.

  • Column Packing: Pack a flash column with silica gel using your chosen eluent (e.g., 30% Ethyl Acetate in Hexanes).

  • Eluent Preparation: Prepare a bulk volume of your eluent and add 0.5-1% triethylamine. Mix thoroughly.

  • Sample Loading: Dissolve your crude material in a minimal amount of dichloromethane or your eluent. Pre-adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Run the column with the triethylamine-modified eluent, collecting fractions and analyzing them by TLC to isolate your pure product.

Q6: I'm struggling to separate my 5-fluoroisoquinoline from the unreacted 5-aminoisoquinoline. What can I do?

The polarity difference between these two compounds can sometimes be insufficient for easy separation on silica gel.

  • Optimize Mobile Phase: A more polar solvent system, such as one containing methanol (e.g., 1-5% Methanol in Dichloromethane), can improve separation. Remember to include triethylamine to prevent streaking of both compounds.

  • Switch Stationary Phase: Consider using neutral or basic alumina instead of silica gel. Alumina has fewer acidic sites and can provide different selectivity for basic compounds.

  • Acid-Base Extraction: Before chromatography, an acid-base workup can be highly effective. Dissolve the crude mixture in a solvent like ethyl acetate. Wash with a dilute acid (e.g., 1M HCl). The basic isoquinolines will move to the aqueous layer as salts, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer with NaOH and extract your purified compounds back into an organic solvent.[17]

Q7: Are there special considerations for purifying fluorinated compounds?

Yes, the presence of fluorine can be leveraged for purification. While not always necessary for this specific molecule, it's good to be aware of:

  • Reverse-Phase HPLC (RP-HPLC): Fluorinated compounds often behave well in RP-HPLC. Using a C18 column with a mobile phase like acetonitrile/water or methanol/water can provide excellent resolution.[1][18] The fluorine atom increases hydrophobicity, which can aid in separation from less-fluorinated or non-fluorinated analogs.[18]

  • Fluorous Solid-Phase Extraction (F-SPE): For highly fluorinated compounds, specialized fluorous silica phases can be used. These phases selectively retain fluorinated molecules, allowing non-fluorinated impurities to be washed away.[1]

Section 4: Purification Decision Workflow

Choosing the right purification strategy is key to minimizing time and material loss. The following flowchart provides a logical decision-making process for a typical crude reaction mixture.

G node_process node_process node_success node_success node_fail node_fail start Crude Product Analysis (TLC/¹H NMR) is_solid Is the crude product a solid? start->is_solid purity_check Purity > 90% and major impurity identified? is_solid->purity_check Yes chromatography Perform Flash Column Chromatography is_solid->chromatography No (Oil) crystallize Attempt Recrystallization purity_check->crystallize Yes purity_check->chromatography No check_purity_post_xtal Check Purity crystallize->check_purity_post_xtal check_purity_post_chrom Check Purity chromatography->check_purity_post_chrom success Pure Product check_purity_post_xtal->chromatography Purity Not OK check_purity_post_xtal->success Purity OK check_purity_post_chrom->node_fail Still Impure (Consider Prep-HPLC) check_purity_post_chrom->success Purity OK

Caption: Decision workflow for selecting a primary purification method.

References
  • SynThink Research Chemicals. Isoquinoline EP Impurities & USP Related Compounds. [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. [Link]

  • Myerson, A. S., et al. (2011). Crystallization in the Pharmaceutical Industry. Crystal Growth & Design, 11(7), 2676-2677. [Link]

  • Jiko, T. (2023). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Journal of Drug Designing and Discovery, 5(1), 1-2. [Link]

  • Alvarez, A. J. (2007). Development of Crystallization Processes for Pharmaceutical Applications. 5th Latin American and Caribbean Conference for Engineering and Technology. [Link]

  • Hurst, T. E., et al. (2025). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. BioChem, 5(1), 1-17. [Link]

  • Beteringhe, A., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules, 26(7), 2035. [Link]

  • Li, Y., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. International Journal of Molecular Sciences, 15(6), 10294-10303. [Link]

  • Parajuli, R. R. (2018). IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. World Journal of Pharmacy and Pharmaceutical Sciences, 7(4), 1670-1685. [Link]

  • Pharmaguideline. (2017). Impurity Profiling of Drug Substances in Pharmaceuticals. [Link]

  • Advion Interchim Scientific. (2022). Continuous purification from flow chemistry systems with in line flash chromatography. [Link]

  • Teague, C. E., & Roe, A. (1951). The Preparation of 3-Aminoisoquinoline and Related Compounds. Journal of the American Chemical Society, 73(2), 688-690. [Link]

  • ResearchGate. (2016). How to purify synthetic fluoroquinolones, using column chromatography?[Link]

  • Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(34), 6865-6893. [Link]

  • Gevorgyan, A. R., et al. (2023). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Molecules, 28(21), 7380. [Link]

Sources

Reference Data & Comparative Studies

Validation

19F NMR chemical shift values for 5-Fluoroisoquinoline-3-carbonitrile

This guide provides a technical analysis of the 19F NMR chemical shift for 5-Fluoroisoquinoline-3-carbonitrile , designed to assist in structural validation and differentiation from common regioisomers. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 19F NMR chemical shift for 5-Fluoroisoquinoline-3-carbonitrile , designed to assist in structural validation and differentiation from common regioisomers.

Executive Summary: The Spectral Signature

For researchers synthesizing or characterizing 5-Fluoroisoquinoline-3-carbonitrile , the definitive 19F NMR signal appears in the carbocyclic aromatic region , distinct from heterocyclic isomers.

  • Target Chemical Shift (

    
    ): -123.6 ppm  (approximate baseline based on parent scaffold).
    
  • Key Differentiator: The most common synthetic byproduct, 1-fluoroisoquinoline , appears significantly downfield at ~ -71 ppm .

  • Diagnostic Rule: A signal near -70 ppm indicates fluorination at the C1 position (adjacent to Nitrogen), whereas a signal near -123 ppm confirms fluorination on the carbocyclic ring (C5).

Comparative Chemical Shift Data

The following table consolidates experimental data for fluorinated isoquinoline isomers. Use this to validate your product against potential regioisomers formed during nucleophilic aromatic substitution (S_NAr) or Schiemann reactions.

CompoundStructure

(ppm) vs CFCl

MultiplicitySolvent
5-Fluoroisoquinoline (Parent)Carbocyclic (C5)-123.6 Doublet / MultipletCDCl

5-Fluoroisoquinoline-3-carbonitrile Target Molecule **~ -122 to -124***MultipletCDCl

1-Fluoroisoquinoline Heterocyclic (C1)-71.6 Singlet (broad)CDCl

7-Fluoroisoquinoline Carbocyclic (C7)-111.5 MultipletCDCl

8-Bromo-5-fluoroisoquinoline Carbocyclic (C5)-121.0 DoubletCDCl

Fluorobenzene Reference-113.1 MultipletCDCl

*Note: The nitrile group at C3 exerts a minimal inductive effect on the distal C5 fluorine, keeping the shift within ±2 ppm of the parent 5-fluoroisoquinoline.

Technical Analysis: Causality of Shifts

Understanding the electronic environment is crucial for interpreting these values.

  • The "Heterocyclic" Effect (1-Fluoro):

    • The C1 position in isoquinoline is imine-like (C=N). Fluorine attached here experiences strong deshielding due to the electronegative nitrogen and the paramagnetic current of the heteroaromatic ring. This pushes the shift downfield to -71 ppm .

    • Observation: This region is often confused with -CF

      
       groups (-60 to -80 ppm).
      
  • The "Carbocyclic" Effect (5-Fluoro):

    • The C5 position behaves similarly to the C1 position in naphthalene. It is not directly adjacent to the nitrogen. The electron density is higher compared to C1, resulting in a shielded signal at -123.6 ppm .

    • Observation: The 3-cyano group (electron-withdrawing) is on the distal ring. Its influence is primarily inductive through the

      
      -framework, causing only a minor downfield perturbation (deshielding) compared to the parent.
      
Experimental Protocol: Self-Validating Acquisition

To ensure data integrity, follow this protocol which includes internal validation steps.

Step 1: Sample Preparation

  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL of CDCl

    
     .
    
  • Internal Standard: Add 0.1% (v/v) Hexafluorobenzene (C

    
    F
    
    
    
    )
    or Trifluorotoluene .
    • Validation: C

      
      F
      
      
      
      appears at -164.9 ppm .[1][2] If this peak drifts, recalibrate your spectrum before assigning the product peak.

Step 2: Acquisition Parameters

  • Spectral Width: Set to at least 200 ppm (-50 to -250 ppm) to capture both the target (-123 ppm) and potential 1-fluoro impurities (-71 ppm).

  • Relaxation Delay (D1): Set to 3-5 seconds . Fluorine nuclei on aromatic rings can have long T1 relaxation times. A short D1 will suppress the integration accuracy.

  • Decoupling: Run 1H-decoupled 19F NMR (inverse gated if quantitative) to simplify the multiplet into a singlet for easier integration.

Workflow Visualization

The following diagram illustrates the decision logic for validating the synthesis of 5-Fluoroisoquinoline-3-carbonitrile.

G Start Crude Reaction Mixture Acquire Acquire 19F NMR (CDCl3, 376 MHz) Start->Acquire CheckRegion Analyze Chemical Shift Region Acquire->CheckRegion SignalA Signal at -71 ppm CheckRegion->SignalA Downfield SignalB Signal at -123 ppm CheckRegion->SignalB Shielded SignalC Signal at -111 ppm CheckRegion->SignalC Shielded ResultA Isomer: 1-Fluoroisoquinoline (Heterocyclic impurity) SignalA->ResultA ResultB Target: 5-Fluoroisoquinoline-3-CN (Correct Carbocyclic Isomer) SignalB->ResultB ResultC Isomer: 7-Fluoroisoquinoline (Regioisomer) SignalC->ResultC

Caption: Logic flow for discriminating between the target 5-fluoro compound and common regioisomers using 19F NMR shifts.

References
  • Synthesis and NMR of Fluoroisoquinolines : Durham E-Theses, Synthesis of Fluorinated Isoquinolines. (2002). University of Durham. Link

  • 19F NMR of 1-Fluoroisoquinoline : Ryan, S. J., et al. (2015). "Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination". Journal of Organic Chemistry. Link

  • General 19F Shift Tables: Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists". Wiley-Interscience.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-Fluoroisoquinoline-3-carbonitrile

[1] Executive Summary & Core Directive Do not treat this compound as general organic waste. 5-Fluoroisoquinoline-3-carbonitrile (5-F-IQ-3-CN) presents a dual-hazard profile: cyanide generation potential (from the nitrile...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Core Directive

Do not treat this compound as general organic waste. 5-Fluoroisoquinoline-3-carbonitrile (5-F-IQ-3-CN) presents a dual-hazard profile: cyanide generation potential (from the nitrile group) and halogenated combustion byproducts (from the fluorine atom).[]

The Core Directive:

  • Segregate from all acidic waste streams immediately.[2]

  • Classify as "Halogenated Organic - Toxic."[2]

  • Disposal Method: Commercial high-temperature incineration with flue gas scrubbing.[2] Do not attempt chemical deactivation (hydrolysis) in the laboratory due to the risk of hydrogen cyanide (HCN) evolution.

Compound Profile & Hazard Identification

Understanding the molecular architecture is the first step in safe disposal. This compound is a nitrogen-containing heterocycle functionalized with both a halogen and a nitrile.[]

PropertyData / DescriptionOperational Implication
Compound Name 5-Fluoroisoquinoline-3-carbonitrileTarget Analyte
CAS Number Note: Specific isomer CAS may vary by vendor.[]394-66-1 refers to the parent 5-Fluoroisoquinoline.[][3][4][5] Treat as Class: Fluorinated Isoquinoline Carbonitrile .Use functional group classification for waste tagging if specific CAS is unavailable.[2]
Molecular Formula C₁₀H₅FN₂High Nitrogen/Fluorine content.[2][6]
Functional Groups 1. Nitrile (-CN) 2.[][2] Aryl Fluoride (Ar-F) 3.[][2] Isoquinoline Ring 1. Acid Incompatible (HCN risk).[2] 2. Halogenated Waste (Requires specific incineration).[2] 3. Bioactive/Toxic .[2]
Physical State Solid (typically off-white powder)Dust inhalation hazard during weighing/transfer.
Reactivity Stable under normal conditions. Incompatible with Strong Acids & Oxidizers. CRITICAL: Contact with strong acids (HCl, H₂SO₄) can liberate Hydrogen Cyanide gas.[2]

Pre-Disposal: Handling & Segregation Protocol

The majority of laboratory accidents involving nitriles occur due to improper waste stream mixing. Follow this strict segregation protocol before the waste leaves your fume hood.

A. The "Acid-Free" Rule[1]
  • Mechanism of Danger: In the presence of strong acids and moisture, the nitrile group (-CN) can hydrolyze. While the full hydrolysis leads to the carboxylic acid, the intermediate or side reactions in acidic waste containers can liberate HCN gas, especially if the waste container is sealed (pressurization risk) or opened (exposure risk).[2]

  • Action: Never pour 5-F-IQ-3-CN solutions into a waste container that contains, or previously contained, acidic aqueous layers or acidic quenching agents.[]

B. Halogenated vs. Non-Halogenated[2][7]
  • Regulatory Requirement: The fluorine atom classifies this as Halogenated Waste .[2]

  • Logistics: Many disposal facilities charge a premium for halogenated waste because it requires incineration at higher temperatures (>1100°C) and scrubbing to remove corrosive Hydrogen Fluoride (HF) gas from the exhaust.[2]

  • Action: Do not dilute this waste into "General Non-Halogenated Solvents" (like Acetone/Ethanol waste) unless your facility explicitly allows commingling.[2] Doing so "poisons" the cheaper non-halogenated stream, forcing the entire volume to be treated as halogenated.[2]

Disposal Workflow (Decision Tree)

The following logic flow ensures compliance with RCRA guidelines and minimizes safety risks.

DisposalWorkflow Start Waste Generation: 5-Fluoroisoquinoline-3-carbonitrile StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Pure compound, contaminated gloves/paper) StateCheck->SolidWaste LiquidWaste Liquid Waste (Mother liquors, reaction mixtures) StateCheck->LiquidWaste SolidPkg Double-bag in thick polyethylene. Label: 'Toxic Solid - Halogenated' SolidWaste->SolidPkg AcidCheck Is Acid Present? LiquidWaste->AcidCheck Final Transfer to EHS/HazMat for Incineration SolidPkg->Final SolventCheck Solvent Composition? HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (Ethyl Acetate, Methanol) SolventCheck->NonHaloSolvent CombineHalo Combine in 'Halogenated Waste' Carboy. Label: 'Contains Nitriles & Fluorine' HaloSolvent->CombineHalo CombineNonHalo Segregate into 'Halogenated' Stream (Do not mix with general organics) NonHaloSolvent->CombineNonHalo AcidCheck->SolventCheck No (Neutral/Basic) Neutralize NEUTRALIZE FIRST Add Base (NaHCO3) to pH 7-9 Verify with pH paper AcidCheck->Neutralize Yes (Acidic) Neutralize->SolventCheck CombineHalo->Final CombineNonHalo->Final

Figure 1: Decision tree for the segregation and packaging of 5-Fluoroisoquinoline-3-carbonitrile waste. Note the critical neutralization step for acidic solutions to prevent HCN evolution.

Detailed Procedural Steps

Scenario A: Solid Waste (Excess Reagent, Spills, Contaminated Debris)[2]
  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar or a heavy-duty hazardous waste bag.[]

  • Labeling: Clearly mark the container with the full chemical name. Do not use abbreviations like "5-F-IQ". Add the hazard tag: "TOXIC - NITRILE" .[]

  • Debris: Contaminated weigh boats, pipette tips, and gloves must be treated as hazardous solid waste, not regular trash.[2]

Scenario B: Liquid Waste (Reaction Mixtures)[2]
  • pH Check (Crucial): Before adding to any carboy, test the pH of your solution.[2]

    • If Acidic (pH < 7): Slowly quench with saturated Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) until pH is 8-9.[][2] This ensures the nitrile remains stable and does not evolve HCN.[2]

  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM) : Pour into the Halogenated waste carboy.[2]

    • If dissolved in Ethyl Acetate/Methanol : You must still dispose of this in the Halogenated stream because the solute (5-F-IQ-3-CN) contains fluorine.[] Mixing it into the non-halogenated stream renders the entire drum non-compliant for standard fuel blending.

  • Cap Venting: Use vented caps if available, or ensure the carboy is not filled >90% to allow for thermal expansion.[2]

Emergency Procedures: Spill Response

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: If the spill is significant (>5g or >100mL solution), evacuate the immediate area.[2] Nitriles can be absorbed through the skin and inhaled.[2]

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles. If dust is present, use a N95 or P100 respirator.[2]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a bag.[2]

    • Liquids: Absorb with vermiculite or a commercial "Universal" spill pad.[2] Do not use acidic absorbents.

  • Decontamination: Wash the surface with a mild detergent and water.[2] Collect all cleanup materials as Halogenated Solid Waste .

Why We Do Not Hydrolyze In-Lab

A common query from organic chemists is: "Can I just hydrolyze the nitrile to the acid with H₂SO₄ and then dump it?"

The Answer is NO. While acid hydrolysis (R-CN + 2H₂O + H⁺ → R-COOH + NH₄⁺) is a standard synthetic pathway, it is unsafe as a disposal method for two reasons:

  • Intermediate Risk: The reaction often requires heat.[2] Heating a toxic nitrile in acid releases small amounts of HCN before the hydrolysis is complete.[2]

  • Byproduct Toxicity: The resulting 5-fluoroisoquinoline-3-carboxylic acid is still a halogenated aromatic compound.[] It is not drain-safe and still requires collection as halogenated waste.[] Therefore, you add risk without reducing the disposal cost.[2]

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for 5-Fluoroisoquinoline (Parent Structure).[2] Retrieved February 12, 2026.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Description for Organic Cyanides (P-List and Characteristic).[2] [Link]

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals: Nitriles and Halogenated Organics.[2] National Academies Press.[2] [Link]

Sources

Handling

Personal protective equipment for handling 5-Fluoroisoquinoline-3-carbonitrile

Part 1: Executive Safety Summary Treat as High-Potency Pharmacophore | Strict Containment Required As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50) for 5-Fluoroisoquinolin...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Treat as High-Potency Pharmacophore | Strict Containment Required

As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50) for 5-Fluoroisoquinoline-3-carbonitrile is limited in the public domain, its structural motifs dictate a "Guilty Until Proven Innocent" safety posture.

This compound features three distinct hazard vectors:

  • The Nitrile Moiety (-CN): Metabolic liberation of cyanide ions is a documented risk for aromatic nitriles, particularly during acidic hydrolysis or enzymatic breakdown.

  • The Isoquinoline Core: A privileged scaffold in kinase inhibition, implying high biological activity and potential for off-target systemic toxicity.

  • The C-5 Fluorine Substitution: Enhances lipophilicity (

    
    ), significantly increasing the risk of dermal absorption compared to non-fluorinated analogs.
    

Operational Directive: Handle only within a certified chemical fume hood. Do not handle on an open bench.

Part 2: Hazard Identification & Risk Assessment (SAR Analysis)

Since specific GHS data is often extrapolated for catalog compounds, we apply Structure-Activity Relationship (SAR) logic to establish the safety baseline.

Hazard ClassLikely GHS ClassificationMechanistic Risk
Acute Toxicity Category 3 (Oral/Dermal/Inhal.) Aromatic nitriles can act as chemical asphyxiants if metabolized to cyanide. The fluorination facilitates membrane crossing.
Skin/Eye Irritation Category 2/2A Nitrogen-heterocycles are inherently basic and irritating to mucous membranes.
Target Organ Tox. STOT-SE 3 High probability of respiratory tract irritation upon dust inhalation.
Reactivity Moisture Sensitive Nitriles are stable but can hydrolyze to amides/acids under strong acidic/basic conditions, releasing heat.

Part 3: Personal Protective Equipment (PPE) Matrix

Standard "lab safety" advice is insufficient for fluorinated heterocycles. Use this tiered protection system.

Tier 1: Standard Handling (Weighing < 100 mg)
  • Hands: Double-gloving is mandatory.

    • Inner Layer: Nitrile (minimum 4 mil).[1]

    • Outer Layer: Nitrile (minimum 5 mil) or Neoprene.

    • Rationale: Fluorinated organics can permeate thin nitrile. The air gap between gloves provides a breakthrough buffer.

  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to fine powder drift.

  • Body: Tyvek® sleeves or a fluid-resistant lab coat buttoned to the neck.

Tier 2: Scale-Up (> 100 mg) or Solubilization
  • Respiratory: If working outside a hood (strictly discouraged) or if powder is electrostatic, use a P100/N95 particulate respirator .

  • Hands: Replace outer nitrile glove with Silver Shield® (Laminate) gloves if handling concentrated stock solutions (DMSO/DMF), as these solvents carry the toxin through standard nitrile.

Part 4: Operational Protocols

Safe Handling Workflow

The following diagram outlines the critical control points for moving this compound from storage to reaction.

SafeHandling Fig 1: Operational Safety Workflow for 5-Fluoroisoquinoline-3-carbonitrile Storage Storage (2-8°C, Desiccated) Transport Transport (Secondary Containment) Storage->Transport Sealed Weighing Weighing (Balance Enclosure/Hood) Transport->Weighing Anti-static Reaction Reaction Setup (Fume Hood Only) Weighing->Reaction Dissolution Waste Waste Disposal (Segregated) Reaction->Waste Quench

Weighing & Solubilization Protocol

The Critical Step: 5-Fluoroisoquinoline-3-carbonitrile is a crystalline solid that may exhibit static charge.

  • Static Control: Use an ionizing fan or anti-static gun before opening the vial. Static discharge can disperse toxic dust into the breathing zone.

  • Solvent Addition:

    • Preferred Solvents: DMSO, DMF, Methanol.

    • Technique: Add solvent slowly down the side of the vial. Do not squirt directly onto the powder to avoid aerosolization.

  • Venting: If using acidic conditions (e.g., HCl in dioxane), ensure the vessel is vented to a scrubber, as nitrile hydrolysis can release trace Hydrogen Cyanide (HCN).

Part 5: Emergency Response & Spills

Antidote Awareness: While unlikely to be necessary for small-scale research handling, laboratories handling >1g of aromatic nitriles should have a Cyanide Antidote Kit (e.g., Hydroxocobalamin) accessible and local medical support informed.

Exposure Decision Tree

EmergencyResponse Fig 2: Emergency Response Protocol Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Wash with Soap/Water (15 mins) Do NOT use solvent Skin->ActionSkin ActionEye Flush Eyewash (15 mins) Hold lids open Eye->ActionEye ActionInhal Move to Fresh Air Support Respiration Inhal->ActionInhal Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Spill Cleanup (Solid)
  • Evacuate the immediate area if the spill is >100 mg and outside a hood.

  • Do NOT use water. Water can spread the nitrile.

  • Absorb/Sweep: Cover with a dry absorbent (Vermiculite or chemically treated pads).

  • Decontaminate: Wipe the surface with a 10% Bleach solution (Sodium Hypochlorite). This oxidizes traces of the nitrile/cyanide residues. Follow with a water rinse.[1][2][3][4]

Part 6: Waste Management

Disposal must strictly adhere to "P-List" (acutely toxic) or "U-List" (toxic) protocols depending on your local jurisdiction (e.g., RCRA in the US), treating the substance as a potential cyanide generator.

Waste StreamDescriptionIncompatibilities
Solid Waste Contaminated gloves, weighing boats, paper towels. Double-bag in hazardous waste bags.Do not mix with Oxidizers.[5]
Liquid Waste (Organic) Mother liquors (DMSO/Methanol). Label: "Toxic Organic - Nitrile".NEVER mix with Acids (Risk of HCN evolution).
Aqueous Waste Quenched reaction mixtures. Ensure pH is basic (pH > 10) before disposal to prevent volatile HCN formation.Acids.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: Isoquinoline-3-carbonitrile (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]

Sources

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